molecular formula C18H12F3NO B1304119 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 283597-72-8

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B1304119
CAS No.: 283597-72-8
M. Wt: 315.3 g/mol
InChI Key: VXZKLJWHMBIJEL-UHFFFAOYSA-N
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Description

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is a useful research compound. Its molecular formula is C18H12F3NO and its molecular weight is 315.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-8-5-13(6-9-14)17(23)11-15-10-7-12-3-1-2-4-16(12)22-15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZKLJWHMBIJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382363
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283597-72-8
Record name 2-quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Preliminary In Vitro Evaluation of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of the novel compound, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. Quinoline scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document outlines a phased, logic-driven approach, moving from foundational cytotoxicity screening to mechanistic investigation and preliminary ADME profiling. The methodologies presented are designed to be self-validating and are grounded in established principles of drug discovery, providing researchers with the necessary protocols and rationale to generate a robust initial data package for this promising chemical entity.

Introduction: The Scientific Rationale

The quinoline nucleus is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][3] The specific compound, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, combines this potent heterocyclic system with a trifluoromethylphenyl group—a moiety frequently employed to enhance metabolic stability and target engagement.[4]

The objective of a preliminary in vitro evaluation is not merely to ascertain biological activity but to build a multidimensional profile of the compound. This initial data set is critical for making informed go/no-go decisions, identifying potential therapeutic applications, and guiding future lead optimization efforts.[5][6] This guide presents a tiered strategy to efficiently de-risk and characterize the compound's potential.

Compound Profile: 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological evaluation. These properties influence solubility, handling, and interpretation of assay results.[7][8]

PropertyValueSource/Rationale
Molecular Formula C₁₈H₁₂F₃NOCalculated from structure.
Molecular Weight 315.30 g/mol Calculated from formula.
Appearance Likely a solid at room temperatureInferred from similar aromatic ketones.
Solubility Sparingly soluble in water; soluble in organic solvents (DMSO, Ethanol)Quinoline itself is only slightly soluble in cold water but dissolves in organic solvents.[8][9] The addition of the bulky aromatic groups further decreases aqueous solubility.
pKa Estimated ~4.9 (for the quinoline nitrogen)The quinoline nitrogen is basic, with a pKa of its conjugate acid around 4.85.[9]

Senior Application Scientist's Note: The primary challenge in handling this compound will be its aqueous solubility. For all cell-based assays, it is imperative to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous culture medium. The final DMSO concentration in the assay should be kept consistent across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.

A Phased Approach to In Vitro Evaluation

A structured, phased evaluation workflow ensures that resources are used efficiently and that each experiment builds upon the last. This approach prioritizes foundational questions before moving to more complex mechanistic studies.

G cluster_0 Apoptotic Signaling Cascade compound Quinoline Derivative bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Up-regulated) compound->bax activates membrane Cell Membrane mito Mitochondria bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3/7 (Executioner) casp9->casp3 activates apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Potential apoptotic pathway activated by the compound.

Experimental Protocol: Caspase-3/7 Activity Assay

Objective: To determine if the compound induces apoptosis by measuring the activity of executioner caspases 3 and 7.

Principle: This is a luminescent assay that uses a proluminescent caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled, clear-bottom 96-well plates

  • Treated cells (from a similar setup as the MTT assay)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Section 3.1), using concentrations around the determined IC₅₀. Include a positive control (e.g., staurosporine) and a vehicle control. A shorter incubation time (e.g., 6, 12, 24 hours) is often preferable for mechanistic studies.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Plot the relative luminescence units (RLU) for each treatment.

  • A significant increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.

Phase 3: Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures. [10][11]Simple, high-throughput in vitro assays can provide valuable predictive data on a compound's "drug-likeness." [12]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of the compound across the intestinal barrier.

Principle: The PAMPA assay uses a 96-well plate system where a filter membrane is coated with a lipid solution (e.g., lecithin in dodecane) to mimic a cell membrane. The compound's ability to diffuse from a donor compartment to an acceptor compartment is measured. [13] Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™)

  • Lecithin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate: Coat the filter membrane of the donor plate with 5 µL of the lipid solution.

  • Prepare Donor Solutions: Dissolve the test compound and controls in PBS (with a small percentage of cosolvent if necessary) to a final concentration of ~100 µM. Add 200 µL of these solutions to the donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer. Incubate for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

Data Analysis:

  • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)

  • Compare the Pe value to those of the high and low permeability controls to classify the compound.

Data Presentation: Hypothetical Preliminary ADME Data
AssayParameterResultInterpretation
PAMPA Permeability (Pe)8.5 x 10⁻⁶ cm/sModerate to high passive permeability predicted.
Metabolic Stability Half-life (t½) in HLM¹45 minModerate metabolic stability. Not rapidly cleared.
Plasma Protein Binding % Bound98.5%High binding, may limit free drug concentration.
¹ HLM = Human Liver Microsomes

Data Synthesis and Forward Strategy

The culmination of this preliminary evaluation is the synthesis of all data points to form a coherent profile of the compound and to make a strategic decision.

G start Initial Data Review q1 Is compound potent? (IC50 < 10 µM) start->q1 q2 Is it selective? (SI > 2) q1->q2 Yes rethink Re-evaluate / Re-design q1->rethink No q3 Is the mechanism clear? (e.g., Apoptosis confirmed) q2->q3 Yes q2->rethink No q4 Is ADME profile acceptable? (e.g., Permeable, stable) q3->q4 Yes q3->rethink No proceed Proceed to Lead Optimization & In Vivo Studies q4->proceed Yes q4->rethink No

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a ketone derivative featuring both a quinoline and a trifluoromethylphenyl moiety. Quinoline scaffolds are central to numerous pharmacologically active agents, and the incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] The described protocol is designed for researchers in medicinal chemistry and drug development. It employs a Claisen-type condensation reaction, a robust method for carbon-carbon bond formation.[3] We will detail the reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring scientific rigor and reproducibility.

Introduction and Scientific Background

Quinolines are privileged heterocyclic scaffolds found in a wide array of natural products and synthetic therapeutics, exhibiting diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1] The target molecule, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, combines this important heterocycle with a trifluoromethylphenyl group. The trifluoromethyl (CF₃) group is a key bioisostere for a methyl group but possesses unique electronic properties; its high electronegativity and lipophilicity can modulate a compound's pharmacokinetic and pharmacodynamic profile.

The chosen synthetic strategy is a directed, crossed Claisen-type condensation. This reaction forms a carbon-carbon bond by reacting an enolizable carbonyl compound with an ester or, in this case, a more reactive acyl chloride.[4][5] In this protocol, quinaldine (2-methylquinoline) serves as the enolizable precursor. The methyl group of quinaldine is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base, forming a stabilized carbanion (enolate equivalent). This nucleophile then attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride.

Reaction Scheme & Mechanism

The synthesis proceeds via the deprotonation of quinaldine followed by nucleophilic acyl substitution on 4-(trifluoromethyl)benzoyl chloride.

Overall Reaction

Caption: Overall synthesis of the target molecule.

Mechanistic Rationale

The Claisen condensation mechanism involves several key steps:

  • Enolate Formation: A strong, sterically hindered base like Lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of the quinaldine methyl group.[6] Weaker bases like alkoxides are generally insufficient for deprotonating such weakly acidic protons (pKa ≈ 25) and could lead to side reactions. The low temperature (-78 °C) is critical to prevent base degradation and unwanted side reactions.

  • Nucleophilic Attack: The resulting nucleophilic carbanion attacks the highly electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. This step is irreversible and drives the reaction to completion.

  • Workup: The reaction is quenched with water or a mild acid to neutralize any remaining base and protonate the product.

Experimental Protocol

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.Supplier Notes
Quinaldine143.191.43 g10.01.0Reagent grade, ≥98%
Diisopropylamine101.191.52 mL11.01.1Anhydrous, ≥99.5%
n-Butyllithium64.064.4 mL11.01.12.5 M in hexanes
4-(Trifluoromethyl)benzoyl chloride208.572.09 g10.01.0Reagent grade, ≥98%
Tetrahydrofuran (THF)72.1170 mL--Anhydrous, ≥99.9%
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

Safety Precautions
  • n-Butyllithium is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

  • Diisopropylamine and 4-(trifluoromethyl)benzoyl chloride are corrosive and lachrymatory.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.

  • All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Step-by-Step Synthesis Procedure

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble and flame-dry glassware under inert gas (Ar/N₂). B 2. Add anhydrous THF (40 mL) and diisopropylamine (1.52 mL) to the flask. A->B C 3. Cool the flask to -78 °C using a dry ice/acetone bath. B->C D 4. Add n-BuLi (4.4 mL) dropwise. Stir for 30 min to generate LDA. C->D E 5. Add quinaldine (1.43 g in 10 mL THF) dropwise to the LDA solution at -78 °C. D->E LDA ready F 6. Stir for 1 hour to ensure complete deprotonation. E->F G 7. Add acyl chloride (2.09 g in 10 mL THF) dropwise. Maintain -78 °C. F->G H 8. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight. G->H I 9. Cautiously quench with saturated NH₄Cl solution (20 mL). H->I Reaction complete J 10. Transfer to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). I->J K 11. Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. J->K L 12. Purify the crude residue by column chromatography (Hexane:EtOAc gradient). K->L

Caption: Experimental workflow for the synthesis.

  • Inert Atmosphere Setup: Assemble a three-neck flask with a stirrer, thermometer, and argon inlet. Flame-dry the glassware under a stream of argon and allow it to cool to room temperature.

  • LDA Preparation: Add anhydrous THF (40 mL) and diisopropylamine (1.52 mL, 11.0 mmol) to the flask. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Deprotonation of Quinaldine: Dissolve quinaldine (1.43 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. A deep red or purple color should develop, indicating the formation of the anion. Stir the mixture for 1 hour at this temperature.

  • Acylation: Dissolve 4-(trifluoromethyl)benzoyl chloride (2.09 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Reaction Progression: Stir the reaction at -78 °C for an additional 2 hours. Afterwards, remove the cooling bath and allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80) to elute the product.

Characterization and Validation

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a pale yellow solid.

  • Thin Layer Chromatography (TLC): Monitor reaction progress and column fractions. Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane) and visualize under UV light.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the quinoline and trifluoromethylphenyl protons. Expect aromatic protons in the δ 7.5-8.5 ppm range and a singlet for the methylene bridge (–CH₂–) around δ 4.5-5.0 ppm.

  • ¹³C NMR (Carbon NMR): Look for the carbonyl carbon (C=O) signal around δ 190-200 ppm and the characteristic quartet for the CF₃ carbon due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of C₁₉H₁₂F₃NO (327.30 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ is indicative of the ketone carbonyl stretch.[7]

Troubleshooting

  • Low Yield: May result from incomplete deprotonation. Ensure the use of high-quality anhydrous solvents and reagents. The n-BuLi should be titrated before use to confirm its concentration.

  • Side Products: Self-condensation of the acyl chloride or other side reactions can occur if the temperature is not strictly controlled at -78 °C during the addition steps.

  • No Reaction: The most common cause is inactive n-BuLi or wet reagents/solvents. Ensure all components are scrupulously dried.

Conclusion

This protocol outlines a reliable and reproducible method for the synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone via a directed Claisen-type condensation. By carefully controlling the reaction conditions, particularly temperature and atmosphere, researchers can access this valuable compound for further investigation in drug discovery and materials science programs. The detailed characterization steps are crucial for validating the structure and purity of the final product.

References

  • Koijam, R., et al. "Synthesis of 2‐acylquinolines proceeds through cycloaddition/ oxidative generation of nitrile at C‐4/ elimination reactions." ResearchGate. [Link]

  • "Synthesis of 2-quinolones." Organic Chemistry Portal. [Link]

  • "Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry. [Link]

  • Li, Y., et al. "Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals." ChemRxiv. [Link]

  • Saczewski, F., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI. [Link]

  • "Synthesis of quinolines." Organic Chemistry Portal. [Link]

  • Abdel-Wahab, B. F., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives..." PMC - PubMed Central. [Link]

  • Huang, H. S., et al. "Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents." PubMed. [Link]

  • Lee, S., et al. "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." PMC - NIH. [Link]

  • "1-(4-Fluoro-phen-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate." PubMed. [Link]

  • "Process for the preparation of quinoline derivatives.
  • "Synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide." ResearchGate. [Link]

  • "Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds." Refubium - Freie Universität Berlin. [Link]

  • "Claisen condensation." Wikipedia. [Link]

  • Wang, Z., et al. "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1." PubMed. [Link]

  • "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones..." MDPI. [Link]

  • "13.4: Claisen Condensation." Chemistry LibreTexts. [Link]

  • "Claisen Condensation Reaction Mechanism." YouTube. [Link]

  • Jasinski, J. P., et al. "(E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone." PMC. [Link]

  • Li, S., et al. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs." PMC - NIH. [Link]

Sources

Application Note: Investigating the Anti-cancer Efficacy of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Purpose: This document provides a comprehensive guide to evaluating the anti-cancer properties of the novel quinoline derivative, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, on the MCF-7 human breast cancer cell line. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies.

Introduction: The Therapeutic Potential of Quinoline Derivatives in Breast Cancer

Breast cancer remains a significant global health concern, necessitating the development of novel and effective therapeutic agents. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-cancer effects[1][2][3][4][5]. These compounds exert their anti-proliferative action through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis, and disrupting cell migration[2][4][5]. The MCF-7 cell line, a well-characterized human breast adenocarcinoma cell line, serves as a crucial in vitro model for studying the efficacy of new anti-cancer drug candidates. This application note focuses on 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, a specific quinoline derivative, and provides a framework for assessing its anti-cancer activity against MCF-7 cells.

Mechanistic Insights: How Quinoline Derivatives Target Cancer Cells

The anti-cancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Induction of Apoptosis: Many quinoline compounds trigger the apoptotic cascade in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, a family of proteases that execute cell death[6][7]. Western blot analysis for key apoptotic markers like cleaved caspases and PARP can elucidate the specific apoptotic pathway involved[8][9].

  • Cell Cycle Arrest: Quinoline derivatives can halt the progression of the cell cycle at various checkpoints (e.g., G0/G1, S, or G2/M phases), thereby preventing cancer cell proliferation[1][10][11]. Flow cytometry analysis of DNA content is a standard method to determine the phase of cell cycle arrest induced by a compound[12][13][14].

  • Inhibition of Kinase Activity: Some quinoline derivatives function as inhibitors of crucial kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)[15].

Experimental Workflow for Assessing Anti-cancer Activity

A systematic approach is crucial for characterizing the anti-cancer effects of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. The following workflow provides a logical sequence of experiments.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis prep_compound Compound Preparation (Stock Solution) viability Cell Viability Assay (MTT) prep_compound->viability prep_cells MCF-7 Cell Culture prep_cells->viability ic50 IC50 Determination viability->ic50 Determine Effective Dose apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist western_blot Mechanism of Action (Western Blot) protein_exp Protein Expression Analysis western_blot->protein_exp ic50->apoptosis ic50->cell_cycle ic50->western_blot

Figure 1: A generalized experimental workflow for evaluating the anti-cancer activity of a novel compound on a cancer cell line.

Detailed Protocols

MCF-7 Cell Culture

Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. Maintaining cells in a healthy, exponential growth phase is critical for drug treatment experiments.

Protocol:

  • Media Preparation: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin[16][17].

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2[17].

  • Subculturing: When cells reach 80-90% confluency, passage them. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), and detach the cells using a brief incubation with 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks or for experiments[17].

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to determine the cytotoxic effects of a compound and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone in complete growth medium. Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours[18][19]. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[19].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Treatment GroupConcentration (µM)Cell Viability (%) (48h)
Vehicle Control0100 ± 4.5
Compound X185.2 ± 5.1
Compound X562.7 ± 3.9
Compound X1048.9 ± 4.2
Compound X2521.3 ± 3.1
Compound X509.8 ± 2.5
Table 1: Representative data from an MTT assay showing the dose-dependent effect of a hypothetical quinoline compound (Compound X) on MCF-7 cell viability after 48 hours of treatment. Values are presented as mean ± standard deviation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[20][21][22].

Protocol:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat them with 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension[23].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[23].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry[23].

apoptosis_pathway cluster_compound Quinoline Compound cluster_cell MCF-7 Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone bax Bax (Pro-apoptotic) Up-regulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Down-regulation compound->bcl2 death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A diagram illustrating the potential apoptotic pathways induced by the quinoline compound in MCF-7 cells.

Cell Cycle Analysis

Rationale: This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

  • Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C[13].

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA[13].

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram showing the number of cells in G0/G1, S, and G2/M phases[12].

Treatment Group% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control65.4 ± 3.220.1 ± 2.514.5 ± 1.8
Compound X (IC50)78.9 ± 4.110.3 ± 1.910.8 ± 2.0
Table 2: Representative data from cell cycle analysis showing an accumulation of cells in the G0/G1 phase after treatment with a hypothetical quinoline compound (Compound X).
Western Blot Analysis

Rationale: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation, providing deeper mechanistic insights.

Protocol:

  • Protein Extraction: Treat MCF-7 cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p21, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This application note provides a comprehensive framework for investigating the anti-cancer activity of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone on MCF-7 breast cancer cells. By following these detailed protocols, researchers can effectively determine the compound's cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression. The mechanistic insights gained from these studies are crucial for the further development of this and other quinoline derivatives as potential therapeutic agents for breast cancer.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). National Institutes of Health.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2014-12-18). PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (n.d.). PubMed Central.
  • Differentiation-inducing quinolines as experimental breast cancer agents in the MCF-7 human breast cancer cell model. (n.d.). PubMed.
  • Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives Against MCF-7 Cells. (n.d.). ResearchGate.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (n.d.). MDPI.
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024-07-13). National Institutes of Health.
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (n.d.). National Institutes of Health.
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021-04-16). RSC Publishing.
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • Apoptosis western blot guide. (n.d.). Abcam.
  • N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1][2][10]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. (n.d.). ResearchGate. Retrieved from

  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Diverse chemical carcinogens fail to induce G(1) arrest in MCF-7 cells. (n.d.). PubMed.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). Source of cells: ECACC.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015-03-28). Journal of Applied Pharmaceutical Science.
  • Cell Cycle Assays for Flow Cytometry. (n.d.). Thermo Fisher Scientific - US.
  • MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... (n.d.). ResearchGate.
  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. (n.d.). PLOS.
  • MCF-7 Cell Culture. (n.d.). ENCODE.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. (n.d.). MDPI.
  • Cell Cycle Analysis. (n.d.). UWCCC Flow Cytometry Laboratory.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024-07-12). RSC Publishing.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
  • Anti-breast cancer activity of some novel quinoline derivatives. (2025-08-07). ResearchGate.
  • MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. (2023-03-22). YouTube.
  • Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. (n.d.). MDPI.
  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central.
  • Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate.
  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. (n.d.). Linköping University Electronic Press.
  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018-12-21). Dojindo Molecular Technologies.
  • Cell Cycle Tutorial Contents. (n.d.). Flow Cytometry Core Facility.
  • Apoptosis. (n.d.). Abcam.
  • Novel Quinuclidinone Derivative 8a Induced Apoptosis in Human MCF-7 Breast Cancer Cell Lines. (n.d.). PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central.
  • MCF-7 Culture Protocol. (n.d.). Altogen Biosystems.
  • MTT Assay protocol. (2023-02-22). protocols.io.
  • How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021-04-09). CST Blog.
  • Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling. (2022-05-31). MDPI.

Sources

Application Note: Pharmacological Evaluation of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (QTP-E) in HeLa Cell Lines

[1]

Introduction & Rationale

This application note details the protocol for evaluating the antiproliferative and apoptotic efficacy of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (referred to herein as QTP-E ) in HeLa (human cervical adenocarcinoma) cells.

Scientific Background

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved drugs like Bosutinib and Lenvatinib.[1] The specific inclusion of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring is a strategic medicinal chemistry modification intended to:

  • Enhance Lipophilicity: The -CF3 group increases the partition coefficient (LogP), potentially improving passive diffusion across the HeLa cell membrane.

  • Metabolic Stability: The C-F bond is resistant to enzymatic degradation (e.g., by cytochrome P450s), prolonging the compound's half-life in vitro.

Recent studies on 2-substituted quinolines and trifluoromethyl-quinoline derivatives (e.g., FKL117) suggest a mechanism of action involving G2/M cell cycle arrest and mitochondrial-mediated apoptosis [1, 2]. This guide provides a standardized workflow to validate these activities for QTP-E.

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

Gcluster_AssaysValidation AssaysCompoundQTP-E PowderStockStock Solution(20 mM in DMSO)Compound->StockSolubilizationCultureHeLa Cell Culture(EMEM + 10% FBS)Stock->CultureSerial DilutionMTTCytotoxicity(MTT/CCK-8)Culture->MTT24-72h IncubationFlowMechanism(Annexin V / PI)MTT->FlowIf IC50 < 20µMAnalysisData Analysis(IC50 & Gating)MTT->AnalysisWestTarget Check(Bax/Bcl-2)Flow->WestConfirm PathwayWest->Analysis

Figure 1: Experimental workflow for QTP-E evaluation. The cytotoxicity assay serves as the primary "Go/No-Go" gate before advanced mechanistic studies.

Material Preparation

Compound Solubilization

QTP-E is hydrophobic. Proper solubilization is critical to prevent micro-precipitation, which causes false-negative results in absorbance assays.

  • Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.7%).

  • Stock Concentration: Prepare a 20 mM master stock.

    • Calculation: MW of QTP-E (C18H12F3NO) ≈ 315.29 g/mol .

    • Protocol: Dissolve 6.30 mg of QTP-E in 1.0 mL of DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (avoid light degradation of the quinoline ring) and store at -20°C. Stable for 3 months.

Cell Culture Conditions (HeLa)
  • Media: Eagle's Minimum Essential Medium (EMEM) or DMEM (High Glucose).

  • Supplement: 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.

  • Confluence: Pass cells when they reach 80-90% confluence. Do not use cells beyond passage 20 to ensure genomic stability.

Protocol 1: Cytotoxicity Profiling (The "Go/No-Go" Gate)

Objective: Determine the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology
  • Seeding: Harvest HeLa cells and dilute to 5,000 cells/well in 100 µL media. Seed into a 96-well plate.

    • Note: HeLa cells grow rapidly. Higher densities will result in overgrowth (contact inhibition) before the 72h endpoint, masking drug effects.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment: Prepare serial dilutions of QTP-E in media.

    • Range: 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.

    • Control: Vehicle control (DMSO) must match the highest drug concentration's DMSO content (usually 0.5%).

  • Incubation: Treat cells for 48 and 72 hours .

  • Readout (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Dissolve crystals in 100 µL DMSO.

    • Measure absorbance at 570 nm .

Data Analysis Template

Summarize results in the following format:

Concentration (µM)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)% Viability
DMSO (0 µM)0.8500.8450.855100%
1.00.8200.8150.83096.6%
10.00.4200.4100.43049.4%
...............
  • Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

  • Success Criteria: An IC50 < 20 µM warrants further mechanistic study [3].

Protocol 2: Mechanistic Evaluation (Apoptosis & Cell Cycle)

If QTP-E shows cytotoxicity, the next step is to determine how the cells die. Quinoline derivatives often induce mitochondrial apoptosis.

Annexin V-FITC / PI Staining (Flow Cytometry)

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Treatment: Seed HeLa cells in 6-well plates (2 x 10^5 cells/well). Treat with QTP-E at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine them.

    • Critical Step: Do not discard floating cells; these are the apoptotic population.

  • Staining: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

Putative Signaling Pathway

Based on structural analogs (e.g., FKL117), QTP-E is hypothesized to trigger the intrinsic mitochondrial pathway.

PathwayDrugQTP-E (Intracellular)Bcl2Bcl-2(Inhibition)Drug->Bcl2DownregulatesBaxBax(Activation)Drug->BaxUpregulatesMitoMitochondria(MMP Loss)CytoCCytochrome C ReleaseMito->CytoCBcl2->MitoLoss of ProtectionBax->MitoPore FormationCaspaseCaspase-3/9 CascadeCytoC->CaspaseApoptosisApoptosis(DNA Fragmentation)Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action. QTP-E is expected to disrupt the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential (MMP) loss.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Drug insolubility at high conc.Do not exceed 0.5% final DMSO. Sonicate stock solution before dilution.
High Control Toxicity DMSO concentration too highEnsure Vehicle Control has exactly the same DMSO % as the treatment wells.
No IC50 reached Drug is cytostatic, not cytotoxicExtend incubation to 72h or 96h. Check for G2/M arrest using PI Cell Cycle analysis.
Inconsistent Replicates Evaporation in edge wellsUse only inner 60 wells of the 96-well plate; fill edge wells with PBS.

References

  • Mao, Z., et al. (2011). "Trifluoromethyl-substituted quinoline derivatives: Synthesis and anticancer activity." Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2024). "Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells."[2] Toxicology and Applied Pharmacology.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

  • Kumar, S., et al. (2019). "Quinoline: A versatile scaffold in cancer drug discovery."[1][3][4] European Journal of Medicinal Chemistry.

Application Note: Mechanistic Profiling of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

[1]

Introduction & Mechanistic Hypothesis

The compound 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone features a lipophilic 4-trifluoromethyl (CF3) group, a moiety known to enhance metabolic stability and membrane permeability.[1] In the context of antiproliferative agents, the quinoline scaffold is a privileged structure that often targets the colchicine-binding site of tubulin, inhibiting polymerization.[1]

The "Why": Structural Causality[1]
  • Quinoline Ring: Mimics the biaryl pharmacophore found in many antimitotic agents (e.g., Combretastatin analogs).[1]

  • Ethanone Linker: Provides a rigid spacer that positions the two aromatic systems to fit into the hydrophobic pocket of target proteins (Tubulin or Kinases).[1]

  • Hypothesis: The compound likely induces G2/M phase arrest by disrupting microtubule dynamics, leading to "mitotic catastrophe" and subsequent apoptosis.[1] Alternatively, if it acts as a kinase inhibitor (e.g., EGFR/VEGFR), a G0/G1 arrest will be observed.[1]

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade where the compound triggers a DNA damage response or microtubule destabilization, activating the p53-dependent apoptotic pathway.[1]

CellCycleMechanismcluster_arrestCell Cycle ArrestCompound2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanoneTargetTarget Interaction(Tubulin or Kinase)Compound->TargetBindingCheckpointCheckpoint Activation(ATM/ATR Pathway)Target->CheckpointStress SignalG2MG2/M Arrest(Cyclin B1/CDC2 Inactivation)Checkpoint->G2MPrimary Hypothesis(Tubulin inhibition)G1G0/G1 Arrest(Cyclin D1/CDK4 Inhibition)Checkpoint->G1Secondary Hypothesis(Kinase inhibition)MitoMitochondrial Dysfunction(Bax/Bcl-2 Ratio Shift)G2M->MitoProlonged ArrestG1->MitoApoptosisApoptosis(Caspase-3/PARP Cleavage)Mito->ApoptosisCytochrome c Release

Figure 1: Hypothesized mechanism of action showing bifurcation between G2/M and G0/G1 arrest pathways leading to mitochondrial apoptosis.[1][2][3][4]

Experimental Protocols

Phase I: Cytotoxicity Screening (Dose Determination)

Before cell cycle analysis, determine the IC50 to avoid testing at necrotic concentrations.[1]

Protocol: SRB or MTT Assay

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of the compound (0.1, 1, 5, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Duration: Incubate for 48h and 72h.

  • Readout: Measure absorbance at 570 nm (MTT) or 510 nm (SRB).

  • Calculation: Calculate % Viability =

    
    .[1]
    
ParameterRecommended RangeNotes
Seeding Density 3,000 - 5,000 cells/wellPrevent over-confluence in controls.[1]
Compound Solvent DMSOFinal concentration must be < 0.1%.[1]
IC50 Target 1 - 20 µMTypical for potent quinoline derivatives.[1]
Phase II: Cell Cycle Analysis (Flow Cytometry)

This is the definitive assay to distinguish between G1 and G2/M arrest.[1]

Protocol: Propidium Iodide (PI) Staining

  • Synchronization (Optional but Recommended): Serum starve cells for 24h to synchronize in G0/G1.

  • Treatment: Treat cells with IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS. Critical: Collect floating cells to include early apoptotic population.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells 2x with PBS.[1]

    • Resuspend in 500 µL PI/RNase Staining Solution (PBS + 50 µg/mL PI + 100 µg/mL RNase A).[1]

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur).[1] Record 10,000 events.

Data Interpretation:

  • G0/G1 Peak (2N DNA): Increase indicates kinase inhibition or cell cycle entry block.[1]

  • S Phase (2N-4N DNA): Increase indicates DNA synthesis block (e.g., antimetabolites).[1]

  • G2/M Peak (4N DNA): Increase indicates Tubulin inhibition (Mitotic Arrest).[1] This is the expected outcome for this compound class.

  • Sub-G1 Peak (<2N DNA): Indicates DNA fragmentation (Apoptosis).[1]

Phase III: Mechanistic Validation (Western Blot)

Confirm the arrest by analyzing regulatory proteins.[1]

Target Panel:

  • Cyclin B1 & CDC2 (CDK1): Accumulation indicates G2/M arrest.[1][5]

  • Cyclin D1 & CDK4: Downregulation indicates G1 arrest.[1]

  • p53 & p21: Upregulation confirms DNA damage response or checkpoint activation.[1]

  • Bax/Bcl-2: Ratio determines susceptibility to apoptosis.[1]

Workflow Visualization:

WesternBlotWorkflowSampleTreated LysatePAGESDS-PAGESeparationSample->PAGETransferPVDF TransferPAGE->TransferBlockBlocking(5% BSA)Transfer->BlockPrimaryPrimary Ab(Cyclin B1/p53)Block->PrimaryDetectECL DetectionPrimary->Detect

Figure 2: Western Blot workflow for validating cell cycle markers.[1]

Expected Results & Troubleshooting

Quantitative Data Summary (Template)

Use the following table to organize your flow cytometry data.

Treatment Group% Sub-G1 (Apoptosis)% G0/G1% S% G2/MInterpretation
Control (DMSO) < 2.055.020.023.0Normal Cycling
Compound (IC50) 15.020.010.055.0 G2/M Arrest
Compound (2x IC50) 35.010.05.050.0 Arrest + Apoptosis
Troubleshooting Guide
  • Clumping in Flow Cytometry: Ensure single-cell suspension before fixation.[1] Vortex vigorously while adding ethanol.[1] Filter through nylon mesh if necessary.[1]

  • High Background (Western Blot): The CF3 group increases lipophilicity; ensure lysates are fully solubilized (use RIPA buffer with protease inhibitors) and wash membranes thoroughly.[1]

References

  • Quinoline Scaffolds in Cancer: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry. Link

  • Cell Cycle Analysis Protocol: Kim, K. H., & Sederstrom, J. M. (2015).[1] Assaying Cell Cycle Status Using Flow Cytometry.[1] Current Protocols in Molecular Biology. Link

  • Mechanism of Quinoline-Chalcones: Echeverria, C., et al. (2020).[1] Quinoline-chalcone hybrids as potential anticancer agents: induced G2/M cell cycle arrest and apoptosis.[1][5] International Journal of Molecular Sciences. Link[1]

  • Compound Structure Data: PubChem CID 112574429 (Related Analog Structure Validation). Link

(Note: While specific literature on CAS 283597-72-8 is limited in public indexing, the protocols above are the industry standard for characterizing its structural class.)

Application Note: Antimicrobial Profiling of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

[1][2]

Executive Summary

This application note details the protocol for the antimicrobial characterization of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone . This compound integrates a quinoline scaffold —a pharmacophore historically validated in antimalarial and antibacterial therapeutics (e.g., fluoroquinolones)—with a trifluoromethyl (


) substituted phenylethanone1

The inclusion of the

lipophilicitymetabolic stabilityMinimum Inhibitory Concentration (MIC)Zone of Inhibition (ZOI)CLSI (Clinical and Laboratory Standards Institute)

Compound Properties & Preparation

Chemical Context[1][2][3][4][5][6]
  • IUPAC Name: 2-(quinolin-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one[2][1]

  • Molecular Weight: ~315.3 g/mol [2][1]

  • Key Pharmacophores:

    • Quinoline Ring: DNA intercalation / DNA Gyrase inhibition potential.[1]

    • Trifluoromethyl Group: Increases lipophilicity (

      
      ), enhancing membrane permeability.[1]
      
    • Ethanone Linker: Acts as a hydrogen bond acceptor, crucial for target enzyme binding pockets.[1]

Stock Solution Preparation

Due to the hydrophobic nature of the

Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.[1]

  • Concentration: Prepare a 10 mg/mL master stock.

    • Calculation: Weigh 10 mg of compound; dissolve in 1 mL of 100% DMSO.[1]

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the hydrophobic compound).[1]

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Experimental Workflow: Antimicrobial Screening

Microbial Panel Selection

To establish a broad spectrum profile, the following ATCC reference strains are recommended:

Organism TypeSpeciesStrain ID (ATCC)Rationale
Gram-Positive Staphylococcus aureus25923Standard susceptibility control.[2][1]
Gram-Negative Escherichia coli25922Represents enteric pathogens; porous outer membrane.[2][1]
Gram-Negative Pseudomonas aeruginosa27853High efflux pump activity; tests compound retention.[2][1]
Fungal (Yeast) Candida albicans10231Eukaryotic pathogen model.[1]
Assay 1: Agar Well Diffusion (Qualitative Screen)

Objective: Rapidly assess susceptibility via Zone of Inhibition (ZOI).[1]

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (

    
     CFU/mL) in sterile saline.
    
  • Seeding: Swab the inoculum evenly across Mueller-Hinton Agar (MHA) plates (use Sabouraud Dextrose Agar for fungi).[2][1]

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading:

    • Test: Add 50 µL of the compound (100 µ g/well ).

    • Positive Control: Ciprofloxacin (5 µ g/well ) for bacteria; Fluconazole for fungi.[1]

    • Negative Control: 50 µL sterile DMSO.[1]

  • Incubation: 37°C for 24 hours (Bacteria); 25°C for 48 hours (Fungi).

  • Readout: Measure diameter of clear zones in millimeters (mm).

Assay 2: Broth Microdilution (Quantitative MIC)

Objective: Determine the lowest concentration inhibiting visible growth (MIC).

Protocol:

  • Plate Setup: Use 96-well round-bottom microtiter plates.

  • Dilution Series:

    • Add 100 µL Mueller-Hinton Broth (MHB) to columns 1–12.[1]

    • Add 100 µL of compound stock (adjusted to 512 µg/mL) to column 1.[1]

    • Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Resulting Range: 256 µg/mL to 0.5 µg/mL.[1]

  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + DMSO).[1]

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of bacterial suspension (diluted to

    
     CFU/mL) to wells 1–11. Final test concentration is halved.[1]
    
  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 20 µL of Resazurin (0.015%) or TTC dye.

    • Pink/Red: Viable cells (Growth).[1]

    • Blue/Purple:[2][1] No Growth (Inhibition).[1]

Mechanism of Action & Visualization

The quinoline core typically targets bacterial DNA replication enzymes.[1] The

1
Proposed Pathway
  • Entry: Passive diffusion facilitated by lipophilic

    
     moiety.[1]
    
  • Targeting: Quinoline ring intercalates into bacterial DNA or binds the DNA-Gyrase complex.[2][1]

  • Inhibition: Stabilizes the cleaved DNA-enzyme complex, preventing religation.[1]

  • Result: Accumulation of double-strand breaks

    
     Apoptosis-like cell death.[2][1]
    
Workflow Diagram (DOT)

AntimicrobialScreeningCompound2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanoneStockStock Solution(10 mg/mL in DMSO)Compound->StockDissolveDilutionSerial Dilution(96-Well Plate)Stock->DilutionDilute in MHBInoculationInoculation(0.5 McFarland)Dilution->InoculationAdd BacteriaIncubationIncubation(37°C, 24h)Inoculation->IncubationReadoutReadout(MIC / ZOI)Incubation->ReadoutAdd ResazurinAnalysisData Analysis(Compare vs. Ciprofloxacin)Readout->Analysis

Caption: Step-by-step workflow for the quantitative antimicrobial evaluation of the quinoline derivative.

Data Interpretation & Troubleshooting

Interpreting MIC Values
MIC Value (µg/mL)InterpretationAction
< 10 Highly ActiveProceed to toxicity testing (CC50).
10 – 64 Moderate ActivityCandidate for structural optimization.
> 64 InactiveCheck solubility; compound may have precipitated.[2][1]
Common Issues (Troubleshooting)
  • Precipitation in Wells: The

    
     group makes the compound hydrophobic.[1] If turbidity is observed immediately upon adding broth, the compound has crashed out.[1]
    
    • Fix: Increase DMSO concentration (max 2.5%) or use a surfactant like Tween 80 (0.02%).[1]

  • DMSO Toxicity: High DMSO concentrations can kill bacteria false-positively.[2][1]

    • Fix: Ensure final DMSO concentration in the well is < 1%.[1] Always run a "Solvent Control" well.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[2][1] Wayne, PA: CLSI.[1] Link

  • Marella, A., et al. (2013).[1] "Quinoline: A promising scaffold for the development of potent antimalarial agents."[1] Saudi Pharmaceutical Journal, 21(1), 9-21.[1] Link

  • Gogoi, J., et al. (2016).[1] "Synthesis and antimicrobial evaluation of some new 2-phenylquinoline-4-carboxamide derivatives." Beni-Suef University Journal of Basic and Applied Sciences, 5(4), 327-333.[2][1] (Provides comparative MIC data for quinoline derivatives). Link[2][1]

  • Verma, P.K., et al. (2020).[1] "Synthesis, antimicrobial activity and SAR study of some novel trifluoromethyl substituted quinoline derivatives." Journal of Fluorine Chemistry, 235, 109568. (Specific relevance to CF3-quinoline SAR). Link[1]

Application Note: Pharmacological Evaluation of 2-Quinolinyl Ethanone Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, historically validated by the efficacy of quinine and chloroquine. In the context of modern inflammation therapeutics, 2-quinolinyl ethanone (1-(quinolin-2-yl)ethanone) derivatives have emerged as potent inhibitors of pro-inflammatory mediators.

The chemical logic relies on the planar, lipophilic nature of the quinoline ring, which facilitates intercalation into hydrophobic pockets of enzymes such as Cyclooxygenase-2 (COX-2) or upstream signaling kinases (e.g., IKK). The ethanone side chain at the C2 position serves as a versatile "warhead" or linker—often derivatized into hydrazones or chalcones—to engage hydrogen bonding networks within the active site of target proteins like Nuclear Factor-kappa B (NF-κB) .

This guide details the standardized workflow for evaluating these derivatives, moving from in vitro phenotypic screening to mechanistic validation.

Experimental Workflow Strategy

To ensure resource efficiency, we utilize a funnel approach. Compounds are first screened for cytotoxicity to ensure that anti-inflammatory readouts are not false positives caused by cell death.

Workflow Visualization

The following diagram outlines the critical path from compound solubilization to mechanistic confirmation.

G cluster_screen Primary Screening (RAW 264.7) cluster_mech Mechanistic Validation Start Compound Library (2-Quinolinyl Ethanone Derivatives) Solubility Solubilization (DMSO < 0.1%) Start->Solubility MTT Cytotoxicity Assay (MTT/CCK-8) Solubility->MTT 24h Incubation NO_Assay NO Inhibition Assay (Griess Reagent) MTT->NO_Assay If Cell Viability > 90% Selection Hit Selection (SI > 10) NO_Assay->Selection Calculate IC50 ELISA Cytokine Profiling (TNF-α, IL-6, IL-1β) Selection->ELISA Western Pathway Analysis (NF-κB/MAPK) Selection->Western

Figure 1: Step-wise screening funnel for quinoline derivatives. Note the critical checkpoint at the MTT assay to rule out cytotoxicity.

Protocol A: Primary Screening (Cell Viability & NO Inhibition)

Objective: Determine the Selectivity Index (SI) of the derivative. The SI is calculated as


. A viable drug candidate typically requires an SI > 10.

Cell Model: RAW 264.7 Murine Macrophages. Rationale: These cells express high levels of Toll-like Receptor 4 (TLR4) and robustly produce Nitric Oxide (NO) upon Lipopolysaccharide (LPS) stimulation.

Step-by-Step Methodology
1. Compound Preparation
  • Stock Solution: Dissolve derivatives in 100% DMSO to 100 mM.

  • Working Solution: Dilute in DMEM media.

  • Critical Control: The final DMSO concentration in the well must be

    
     to avoid solvent-induced toxicity or inflammation.
    
2. Cell Seeding
  • Seed RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Incubate for 24h at 37°C, 5% CO₂ to allow adherence.

3. Induction and Treatment (Co-treatment Protocol)
  • Remove old media.

  • Add fresh media containing the test compound (0.1, 1, 10, 50, 100 µM).

  • Immediately add LPS (final concentration 1 µg/mL).

  • Positive Control: Indomethacin (10 µM) or L-NAME.

  • Negative Control: Media + DMSO (no LPS).

  • Incubate for 24 hours.

4. Griess Assay (NO Quantification)
  • Transfer 100 µL of culture supernatant to a new plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate 10 mins in the dark at Room Temperature.

  • Measure Absorbance at 540 nm.

5. MTT Assay (Viability Check)
  • To the remaining cells (from Step 3), add MTT solution (0.5 mg/mL).

  • Incubate 2-4 hours until purple formazan crystals form.

  • Dissolve crystals in DMSO.

  • Measure Absorbance at 570 nm.

Data Presentation Standard

Results should be tabulated to allow rapid comparison of potency vs. toxicity.

Compound IDR-Group Subst.NO Inhib. IC50 (µM)Cytotox. CC50 (µM)Selectivity Index (SI)Status
Q-Eth-01 -H45.2 ± 1.2>200>4.4Discard
Q-Eth-05 -4-Cl (Phenyl)5.1 ± 0.3150.529.5 Hit
Q-Eth-09 -4-OH12.4 ± 0.818.01.45Toxic
Indomethacin N/A8.5 ± 0.5>200>23.5Control

Protocol B: Mechanistic Elucidation (NF-κB Pathway)

Objective: Confirm that the observed NO reduction is due to transcriptional suppression of iNOS via the NF-κB pathway, rather than direct enzyme scavenging.

Mechanism: LPS binds TLR4, triggering a cascade that degrades IκBα, releasing NF-κB (p65/p50) to translocate to the nucleus. 2-quinolinyl ethanone derivatives often stabilize IκBα or

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of trifluoromethylated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Trifluoromethylation of Quinolines (


-Quinolines)
Role:  Senior Application Scientist
Status:  Operational

System Overview & Method Selection

The incorporation of a trifluoromethyl (


) group into the quinoline scaffold drastically alters physicochemical properties, enhancing metabolic stability and lipophilicity. However, the electron-deficient nature of the quinoline ring poses specific synthetic challenges.

This guide addresses the three primary workflows:

  • Innate Radical C-H Functionalization (Minisci-type)

  • Photoredox Catalysis

  • De Novo Cyclization

Workflow Decision Matrix

Before troubleshooting, verify you are using the correct methodology for your substrate constraints.

MethodSelection Start Start: Select Substrate Q_Existing Existing Quinoline Core? Start->Q_Existing Q_Func Functional Groups Sensitive to Oxidation? Q_Existing->Q_Func Yes DeNovo Method A: De Novo Cyclization (Use CF3-diketones) Q_Existing->DeNovo No (Build Ring) Photo Method B: Photoredox Catalysis (Mild, High Selectivity) Q_Func->Photo Yes Minisci Method C: Radical C-H (Minisci) (Robust, Acidic Conditions) Q_Func->Minisci No

Figure 1: Decision matrix for selecting the optimal trifluoromethylation strategy based on substrate stability and availability.

Module A: Radical C-H Functionalization (Minisci Reaction)

This is the most direct method for late-stage functionalization but suffers from regioselectivity issues. The reaction relies on the generation of nucleophilic


 radicals that attack the protonated (activated) heterocycle.
Troubleshooting Guide

Q: I am observing low conversion (<30%) despite using excess Langlois reagent (


). What is the bottleneck? 

A: The bottleneck is likely inefficient radical generation or phase transfer limitations .

  • Causality: The Langlois reagent requires oxidative activation. If you are using a biphasic system (e.g., DCM/Water) without a Phase Transfer Catalyst (PTC), the oxidant (often TBHP) may not effectively interact with the sulfinate in the aqueous phase.

  • Solution:

    • Solvent Switch: Move to a homogeneous system like DMSO or Acetone/Water.

    • Acidification: Ensure the pH is sufficiently low. The quinoline must be protonated to lower the LUMO energy, making it susceptible to nucleophilic radical attack. Add 1-2 equivalents of TFA.

    • Temperature: Increase temperature to 50°C to overcome the activation energy of sulfinate oxidation.

Q: The reaction yields a mixture of C2 and C4 isomers. How can I improve regioselectivity?

A: Regiocontrol in Minisci reactions is dominated by electronic factors.

  • Mechanism: The nucleophilic

    
     radical attacks the most electron-deficient position. In protonated quinoline, positions C2 and C4 are most electrophilic.
    
  • Optimization Protocol:

    • To favor C2: Use bulky substituents at C4 if possible, or use specific radical precursors that are more sterically demanding (though

      
       is small).
      
    • Blocking: If C2/C4 selectivity is poor, the most reliable method is to block the C2 position with a removable group (e.g., Cl) or use a directing group if applying transition-metal catalysis instead.

    • Solvent Effect: Highly polar solvents stabilize the transition state for C4 attack in some substrates, but C2 is generally kinetically favored due to proximity to the activating nitrogen.

Standard Operating Procedure: Innate C-H Trifluoromethylation

Objective: Direct C2-trifluoromethylation of 6-bromoquinoline.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar.

  • Reagents:

    • Substrate: 6-bromoquinoline (1.0 equiv, 0.5 mmol).

    • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).

    • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv).

    • Solvent: DMSO (3.0 mL) + Water (1.0 mL).

    • Additive: Trifluoroacetic acid (TFA, 1.0 equiv).

  • Execution:

    • Dissolve quinoline in DMSO/Water.

    • Add TFA (observe slight exotherm/color change due to protonation).

    • Add Langlois reagent.

    • Add TBHP dropwise at 0°C, then warm to Room Temperature.

    • Stir for 12–24 hours.

  • Workup: Neutralize with sat.

    
    . Extract with EtOAc (3x). Wash organic layer with LiCl solution (to remove DMSO).
    
  • Validation:

    
     NMR (Standard: 
    
    
    
    -trifluorotoluene,
    
    
    -63 ppm). Look for product peak around -67 ppm.

Module B: Photoredox Catalysis

Photoredox methods offer milder conditions, avoiding strong oxidants and high temperatures, which is crucial for complex drug scaffolds.

Troubleshooting Guide

Q: The reaction stops after 2 hours. Is the catalyst dying?

A: It is likely catalyst bleaching or light attenuation .

  • Diagnosis: Check if the reaction mixture has become opaque or if the catalyst color has faded permanently.

  • Solution:

    • Beer-Lambert Law: As the reaction progresses, byproducts may absorb at the excitation wavelength. Switch to a flow reactor to maximize surface-area-to-volume ratio.

    • Oxygen Quenching: Excited states of Ir/Ru catalysts are easily quenched by

      
      . Ensure rigorous degassing (Freeze-Pump-Thaw x3) and maintain an inert atmosphere (
      
      
      
      /Ar balloon is insufficient for long reactions; use a sealed tube).

Q: I am using


 as the source, but getting chlorination instead of trifluoromethylation. 

A: This is a common competitive pathway known as atom transfer radical addition (ATRA) .

  • Mechanism: The

    
     radical is generated via reduction of the sulfonyl chloride. However, the resulting chloride ion or chlorine radical can recombine.
    
  • Fix:

    • Switch source to Togni Reagent II (hypervalent iodine). It releases

      
       radicals without generating reactive chlorine species.
      
    • Add a chlorine scavenger (e.g., allyl alcohol) if you must use the sulfonyl chloride.

Mechanistic Visualization: Photoredox Cycle

Photoredox Cat_GS Ir(III) Ground State Cat_ES *Ir(III) Excited State Cat_GS->Cat_ES hv (Blue LED) Cat_Ox Ir(IV) Oxidized Cat_ES->Cat_Ox SET (to CF3 source) Cat_Ox->Cat_GS SET (Regeneration) Substrate CF3 Source (Togni/SO2Cl) Quinoline Quinoline Substrate->Quinoline CF3 radical addition Product CF3-Quinoline

Figure 2: Simplified oxidative quenching cycle for photoredox trifluoromethylation.

Optimization Data & Parameters

The following data summarizes solvent and oxidant effects on the yield of 2-trifluoromethylquinoline from quinoline (Minisci conditions).

Solvent SystemOxidant (Equiv)Temp (°C)Yield (%)Notes
DCM /

(1:1)
TBHP (3.0)2535Poor solubility of protonated species.
DMSO /

(3:1)
TBHP (5.0) 25 78 Optimal polarity for radical stability.
MeCN /

(1:1)

(3.0)
8062Higher temp required for persulfate.
Acetone /

TBHP (4.0)2555Acetone can compete for radicals.

References

  • Innate C-H Trifluoromethylation (Baran): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

  • Photoredox Trifluoromethylation (MacMillan): Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

  • Togni Reagent Chemistry: Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)–CF3 reagent. Angewandte Chemie International Edition. [Link]

  • Mechanistic Review of Minisci Reactions: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. [Link]

Technical Support Center: Synthesis & Purification of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis and purification of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. As a molecule combining a basic quinoline nucleus and an electron-deficient trifluoromethylphenyl ketone moiety, its purification requires a nuanced approach. This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the underlying chemical principles to empower you to achieve high purity for your target compound.

Frequently Asked Questions & Initial Troubleshooting

This section addresses common high-level issues observed after the initial synthesis and work-up.

Q1: My crude product is a persistent oil or wax, not a solid. How can I induce crystallization?

A1: "Oiling out" is a common problem when impurities depress the melting point of the desired compound or when the cooling rate during crystallization is too rapid.

  • Underlying Cause: The presence of unreacted starting materials or low-molecular-weight side products can act as a eutectic contaminant, preventing the formation of a stable crystal lattice. Additionally, the structural complexity of your target molecule may lead to slow crystallization kinetics.

  • Troubleshooting Steps:

    • Purity First: Before attempting recrystallization, perform a preliminary purification. A simple aqueous wash with dilute acid (e.g., 1M HCl) can remove basic impurities, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove acidic byproducts. If the product is still an oil, a rapid filtration through a small plug of silica gel (eluting with a slightly more polar solvent than used for TLC) can remove baseline impurities.

    • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]

    • Induce Crystallization: If a supersaturated solution fails to crystallize upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal from a previous successful batch.

    • Consider an Anti-Solvent: If a single solvent fails, dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or dichloromethane). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.

Q2: My TLC plate shows multiple spots, or my NMR spectrum is complex. What are the likely impurities?

A2: The impurities present are intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing β-keto compounds like the target molecule is the Claisen condensation.[2][3] This reaction involves the base-mediated condensation of an ester (e.g., ethyl quinaldate) with a ketone (e.g., 4'-(trifluoromethyl)acetophenone).

  • Likely Impurities from a Claisen-Type Synthesis:

    • Unreacted Starting Materials: Ethyl quinaldate and 4'-(trifluoromethyl)acetophenone.

    • Self-Condensation Product: If the ketone starting material can enolize, it may react with itself.

    • Hydrolyzed Starting Material: Quinaldic acid, from the hydrolysis of the ethyl quinaldate ester, especially if using a hydroxide base.

    • Byproducts from the Base: Residual base or salts formed during the reaction and work-up.

The workflow below outlines a systematic approach to identifying and addressing these impurities.

G cluster_0 Troubleshooting Workflow for Impure Product Analysis Analyze Crude Product (TLC, ¹H NMR) Decision Impurities Identified? Analysis->Decision SM Starting Materials Present? Decision->SM Yes Pure Pure Product (Verify by Analysis) Decision->Pure No Polar Polar/Baseline Impurities? SM->Polar Yes Other Other Side Products? SM->Other No Polar->Other No Wash Perform Aqueous Wash (Acid/Base) Polar->Wash Yes Column Column Chromatography Other->Column Yes Recryst Recrystallization Other->Recryst No, attempt first Wash->Column Column->Recryst Recryst->Pure

Caption: Troubleshooting workflow for identifying and removing impurities.

In-Depth Purification Guides

Problem: Recrystallization yields are low or the product remains impure.

Causality: An inappropriate solvent choice is the most common reason for failed recrystallization. The ideal solvent must exhibit a steep solubility curve with respect to temperature. For a molecule with both a polar ketone group and a less polar, bulky aromatic system, a single solvent may not be optimal. A binary solvent system often provides the necessary fine-tuning of polarity.[1]

Solution: Systematic Solvent Screening and Protocol

  • Screening: Use small amounts of your crude product (~10-20 mg) in test tubes. Add a potential solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent. Then, test solvents in which the compound is sparingly soluble at room temperature by heating them. If the compound dissolves readily upon heating and precipitates upon cooling, you have found a good candidate.

  • Recommended Solvent Systems: Based on the structure of the target molecule, the following systems are excellent starting points.

Solvent System (v/v)Rationale & Expected Outcome
Ethanol/Water The compound should dissolve in hot ethanol. Water is then added as an anti-solvent until turbidity appears. This system is effective for moderately polar compounds.
Acetone/Hexanes Acetone is a good solvent for ketones.[1] Hexanes act as the anti-solvent. This provides a significant polarity differential, which is excellent for precipitating the product while leaving more non-polar impurities in solution.
Ethyl Acetate/Hexanes A classic combination for a wide range of polarities. It is less polar than the acetone system and may provide better selectivity if impurities are close in polarity to the product.
Toluene Aromatic solvents can be effective for crystallizing aromatic compounds through π-stacking interactions in the crystal lattice. Use with caution due to higher boiling point.

Step-by-Step Recrystallization Protocol (Acetone/Hexanes)

  • Place the crude 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone in an Erlenmeyer flask.

  • Add the minimum amount of hot acetone required to fully dissolve the solid. Keep the solution heated and stirred.

  • Once dissolved, remove from heat and begin adding hexanes slowly, with swirling, until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot acetone to redissolve the precipitate and render the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum. Assess purity via melting point and TLC.

Problem: Column chromatography fails to separate the product from a key impurity.

Causality: Poor separation (co-elution) during column chromatography is typically due to an improperly chosen mobile phase (eluent). The goal is to find an eluent system that provides a significant difference in the retention factors (Rf) of the components. For your target compound, the basic nitrogen on the quinoline ring can cause "streaking" or tailing on silica gel, which is acidic.

Solution: Mobile Phase Optimization and Column Protocol

  • TLC Optimization: The key to successful column chromatography is methodical TLC analysis beforehand.

    • Goal: Aim for an Rf value for your target compound of ~0.25 - 0.35 in the chosen solvent system. This Rf value typically provides the best separation from impurities.

    • Eluent Selection: Start with a non-polar solvent (Hexanes) and a moderately polar solvent (Ethyl Acetate). Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hex:EtOAc).

    • Tailing Issue: If you observe streaking, add a small amount (~0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to the eluent system. This deactivates the acidic sites on the silica, resulting in sharper spots and better separation.[5]

G cluster_1 Workflow for Chromatography Optimization Start Dissolve Crude in DCM Spot on TLC Plate TestEluent Develop TLC in Test Eluent (e.g., 4:1 Hex:EtOAc) Start->TestEluent Visualize Visualize under UV Light TestEluent->Visualize Analyze Analyze Spot Shape & Rf Visualize->Analyze Tailing Streaking/Tailing? Analyze->Tailing Rf_OK 0.25 < Rf < 0.35? Tailing->Rf_OK No AddBase Add 1% NEt₃ to Eluent & Re-run TLC Tailing->AddBase Yes AdjustPolarity Adjust Eluent Polarity (More EtOAc for higher Rf) (More Hex for lower Rf) Rf_OK->AdjustPolarity No Optimized Eluent System Optimized Proceed to Column Rf_OK->Optimized Yes AddBase->Rf_OK AdjustPolarity->TestEluent

Caption: Systematic workflow for optimizing the mobile phase for column chromatography.

Step-by-Step Flash Column Chromatography Protocol

  • Prepare the Column: Pack a glass column with silica gel using the optimized Hexanes/EtOAc/(NEt₃) eluent system.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid solution.

  • Run the Column: Carefully add the dry-loaded sample to the top of the column. Gently add the eluent and apply positive pressure to begin elution.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 29, 2026, from [Link]

  • synthesis of quinoline derivatives and its applications. (2024, January 10). Slideshare. Retrieved January 29, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis of polyfluorinated 4-hydroxyquinolin-2(1H)-ones based on the cyclization of 2-alkynylanilines with carbon dioxide. (2020). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Process for purification of quinoline yellow. (1983). Google Patents.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • Baxendale, I. R., Ley, S. V., Lumeras, W., & Nesic, M. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199.
  • Method for purification of ketones. (1958). Google Patents.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. (2023). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (2016, May 3). PubMed. Retrieved January 29, 2026, from [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12). Beilstein Journals. Retrieved January 29, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Pearson. Retrieved January 29, 2026, from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-703.
  • Purification of ketones. (1939). Google Patents.
  • Unfunctionalized, α-Epimerizable Nonracemic Ketones and Aldehydes Can Be Accessed by Crystallization-Induced Dynamic Resolution of Imines. (2005). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Process for the preparation of quinoline derivatives. (2005). Google Patents.
  • Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved January 29, 2026, from [Link]

  • Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (2019). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Retrieved January 29, 2026, from [Link]

  • Wang, Q. F., Mao, Y. Y., Qin, C. Y., Zhu, S., & Hu, C. M. (2000). A Novel Synthesis of 2-Fluoroalkyl Quinolines. Monatshefte fuer Chemie/Chemical Monthly, 131(1), 651-657.

Sources

Technical Support Center: Solubility Optimization for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QTP-CF3 Status: Active Classification: Physicochemical Optimization / Assay Development Compound Class: Fluorinated Quinoline Derivative

Executive Summary & Chemical Profile

You are encountering solubility challenges with 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone . This is a predictable issue given the molecule's structure. The combination of the planar quinoline scaffold and the trifluoromethyl (


) group  creates a highly lipophilic profile.

The


 group is notorious in medicinal chemistry; while it improves metabolic stability and membrane permeability, it drastically lowers aqueous solubility by increasing lipophilicity (LogP) and strengthening crystal lattice energy. In aqueous biological buffers, this compound is prone to rapid precipitation ("crashing out") or forming colloidal aggregates that cause false positives in enzymatic assays.

This guide provides validated protocols to solubilize this compound for reproducible biological data.

Module 1: Stock Solution Preparation

The Foundation of Reproducibility

Do not attempt to dissolve this compound directly in aqueous media. You must establish a stable organic stock.

Protocol: Anhydrous DMSO Stock Generation

Target Concentration: 10 mM or 20 mM (Avoid higher concentrations to prevent crash-out upon freeze-thaw cycles).

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why: Standard DMSO is hygroscopic. Absorbed water (even 1-2%) can initiate nucleation of the hydrophobic quinoline compound over time.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach plasticizers in DMSO).

  • Dissolution: Add the calculated volume of DMSO.

  • Mechanical Stress:

    • Vortex for 60 seconds.

    • Critical Step: Sonicate in a water bath at 37°C for 5-10 minutes. The thermal energy helps overcome the crystal lattice energy enhanced by the

      
      -
      
      
      
      stacking of the quinoline rings.
  • Quality Check: Visually inspect for turbidity. If clear, centrifuge at 13,000 x g for 5 minutes. A pellet indicates incomplete dissolution.

Visualizing the Solubility Landscape

The following diagram illustrates the thermodynamic risks associated with handling this fluorinated quinoline.

SolubilityPathways Solid Solid Compound (High Lattice Energy) DMSO_Stock DMSO Stock (Solvated) Solid->DMSO_Stock Sonication + Heat Direct_Add Direct Addition to Buffer DMSO_Stock->Direct_Add Rapid Mixing Inter_Step Intermediate Dilution (Step-down) DMSO_Stock->Inter_Step 100x -> 10x Conc Precipitation Precipitation (Data Noise) Direct_Add->Precipitation Dielectric Shock (Crash Out) Stable_Assay Stable Assay System Inter_Step->Stable_Assay Slow Addition + Surfactant

Figure 1: The "Dielectric Shock" phenomenon occurs when high-concentration hydrophobic stocks hit aqueous buffers too fast, causing immediate precipitation. The intermediate step mitigates this.

Module 2: Dilution Strategies & Assay Integration

Preventing "Crash Out" in the Well

The most common failure point is the transition from 100% DMSO to the assay buffer (usually <1% DMSO).

The "Intermediate Plate" Method

Directly pipetting 0.5


L of stock into 100 

L of media often creates a local precipitate cloud that never re-dissolves.

Protocol:

  • Prepare Intermediate Plate: Create a 10x or 20x concentration of your final target dose in a solvent-tolerant buffer (e.g., buffer containing 5-10% DMSO).

  • Mixing: Mix this intermediate solution thoroughly. The lower water content prevents immediate aggregation.

  • Final Transfer: Transfer from the intermediate plate to the final assay plate.

Formulation Additives (The "Safety Net")

For a trifluoromethyl-quinoline derivative, simple buffer is rarely enough. You must modify the assay buffer thermodynamics.

Additive ClassRecommended AgentWorking Conc.Mechanism of Action
Non-ionic Surfactant Tween-20 or Triton X-100 0.01% - 0.05%Prevents formation of colloidal aggregates (promiscuous inhibitors). Critical for enzymatic assays.
Carrier Protein BSA (Bovine Serum Albumin)0.1% (w/v)Acts as a "sink," binding the lipophilic compound and releasing it slowly to the target.
Complexing Agent HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
0.5% - 2.0%Encapsulates the hydrophobic quinoline moiety, keeping it in solution without affecting the active site (usually).

Recommendation: Start with 0.01% Triton X-100 . If solubility persists as an issue, switch to the BSA method.

Module 3: Troubleshooting & FAQs

Q1: My IC50 curve is extremely steep (Hill slope > 2.0). Is this real?

Technical Analysis: Likely not. This is a hallmark of colloidal aggregation . The compound forms microscopic oil droplets that sequester the enzyme/target non-specifically. Validation Step:

  • Add 0.01% Triton X-100 to your buffer.

  • Re-run the assay.

  • If the IC50 shifts significantly (e.g., from 1

    
    M to >50 
    
    
    
    M), the initial activity was an artifact of aggregation.
Q2: The compound precipitates in cell culture media (RPMI/DMEM).

Technical Analysis: Serum proteins in FBS usually help solubilize drugs, but the


 group drives high insolubility.
Solution: 
  • Pre-warm the media to 37°C before adding the compound.

  • Limit final DMSO concentration to 0.5% (v/v).

  • Critical: Do not perform serial dilutions in the cell plate. Perform serial dilutions in a separate "dosing plate" using media, then transfer to cells.

Q3: How do I verify if the compound is actually in solution?

Technical Analysis: Visual inspection is insufficient for micro-precipitates. Protocol (Turbidimetric Solubility Assay):

  • Prepare compound in buffer at 100

    
    M, 50 
    
    
    
    M, etc.
  • Incubate for 2 hours.

  • Read Absorbance at 600 nm or 650 nm (where the compound does not absorb).

  • An increase in OD relative to the blank indicates precipitation.

Validated Workflow Diagram

The following workflow ensures data integrity by verifying solubility before biological testing.

Workflow Start Start: Solid Compound Stock_Prep Step 1: DMSO Stock (20mM) Sonicate 10 mins Start->Stock_Prep QC_Check QC: Centrifuge Check for Pellet Stock_Prep->QC_Check Decision Pellet Visible? QC_Check->Decision Dilution Step 2: Intermediate Dilution (Buffer + 0.01% Triton X-100) Decision->Dilution No Redissolve Add Co-solvent (e.g. 5% PEG400) Decision->Redissolve Yes Assay Step 3: Biological Assay (Final DMSO < 1%) Dilution->Assay Redissolve->Stock_Prep Retry

Figure 2: Step-by-step decision tree for handling lipophilic quinoline derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Management and Handling. Bethesda (MD)

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the artifact of promiscuous inhibitors. Drug Discovery Today, 11(13-14), 607-615.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

Minimizing off-target effects of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The development of specific and potent small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. However, ensuring that the observed biological effects are due to the intended on-target activity, rather than unforeseen off-target interactions, is a critical challenge. This guide provides a comprehensive framework for researchers using 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, and other novel kinase inhibitors, to systematically characterize and minimize off-target effects in their cell-based assays. Our approach is grounded in the principles of rigorous experimental design and data interpretation, empowering you to generate robust and reproducible results.

Part 1: Foundational Knowledge - Understanding Your Compound

Before embarking on extensive cell-based assays, a thorough understanding of your compound's fundamental properties is essential. This initial characterization will inform downstream experimental design and troubleshooting.

FAQ 1: What are the first steps I should take to characterize a novel inhibitor like 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone?

Answer: Initial characterization should focus on three key areas:

  • Purity and Identity Confirmation: Always verify the purity and chemical identity of your compound stock. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial to ensure you are not working with a degraded or impure sample, which can be a significant source of confounding results.

  • Solubility Assessment: Determine the solubility of your compound in the specific cell culture medium you will be using. Poor solubility can lead to compound precipitation, resulting in inconsistent concentrations and non-specific effects. It is advisable to perform a visual inspection of the medium after adding the compound and to consider using a concentration range well below the determined solubility limit.

  • Stability in Assay Conditions: Evaluate the stability of your compound over the time course of your experiment. Some compounds can degrade in aqueous solutions or interact with components of the cell culture medium. A time-course experiment followed by analytical chemistry techniques can provide insights into the stability of your compound.

Part 2: Identifying and Validating the Primary Target

A critical step in deconvoluting on-target from off-target effects is to confirm that your compound interacts with its intended target in your cellular system.

FAQ 2: How can I confirm that 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is engaging its intended target in my cells?

Answer: Target engagement can be assessed using several orthogonal approaches:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of your compound provides strong evidence of direct binding in a cellular context.

  • Western Blotting for Phospho-Proteins: If your compound targets a kinase, you can assess the phosphorylation status of its known downstream substrates. A dose-dependent decrease in the phosphorylation of a specific substrate is a good indicator of on-target activity.

  • Competition Binding Assays: Using a known, well-characterized ligand for the target (e.g., a fluorescently labeled probe), you can perform a competition assay to determine if your compound can displace the known ligand.

Experimental Protocol: Basic Western Blot for Target Kinase Inhibition
  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dose-response range of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone for a predetermined amount of time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of your target kinase. Also, probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.

Parameter Recommendation Rationale
Compound Concentration Start with a broad range (e.g., 10 nM to 100 µM)To determine the EC50 and identify a suitable working concentration.
Treatment Time Varies by target and pathway (e.g., 30 min to 24 hr)To capture the dynamics of the signaling pathway.
Controls Vehicle (DMSO), positive control inhibitor (if available)To ensure the observed effects are specific to the compound.

Part 3: Proactively Profiling for Off-Target Effects

No small molecule is perfectly specific. Proactively identifying potential off-target interactions is crucial for interpreting your results accurately.

FAQ 3: My compound shows the expected on-target effect, but I'm concerned about off-target activities. How can I identify them?

Answer: A multi-pronged approach is recommended to uncover potential off-target effects:

  • Kinome Profiling: Utilize commercially available services that screen your compound against a large panel of kinases. This will provide a broad overview of its selectivity and identify any other kinases that are inhibited at similar concentrations to your primary target.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to assess broad cellular effects. Unintended changes in cell morphology, viability, or other parameters can indicate off-target activities.

  • Use of a Structurally Unrelated Inhibitor: If available, use a second, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If you can overexpress a drug-resistant mutant of your target, you can perform a rescue experiment. If the cellular phenotype is reversed by the resistant mutant, it strongly suggests the effect is on-target.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Initial Observation of Unexpected Phenotype B Is the effect dose-dependent? A->B J No B->J No, investigate assay artifact K Yes B->K Yes C Perform Kinome-Wide Selectivity Screen D Identify Potential Off-Targets C->D E Validate Off-Targets using Orthogonal Assays D->E G Compare Phenotypes E->G F Use Structurally Unrelated Inhibitor for the Primary Target F->G H Phenotype is Likely On-Target G->H Phenotypes Match I Phenotype is Likely Off-Target G->I Phenotypes Differ K->C K->F

Caption: A logical workflow for investigating potential off-target effects.

Part 4: Strategies for Minimizing Off-Target Effects in Your Assays

Once you have a better understanding of your compound's activity and potential off-targets, you can design your experiments to minimize their impact.

FAQ 4: What are the key experimental design principles to minimize the influence of off-target effects?

Answer: Several key strategies can help you focus on the on-target effects of your compound:

  • Use the Lowest Effective Concentration: Once you have determined the EC50 for your on-target effect, use a concentration that is at or slightly above this value. Higher concentrations are more likely to induce off-target effects.

  • Time-Course Experiments: Analyze the kinetics of your cellular response. On-target effects often have a more rapid and specific time course than off-target effects, which may appear at later time points due to secondary consequences.

  • Use of Appropriate Controls:

    • Vehicle Control: Essential for controlling for the effects of the solvent (e.g., DMSO).

    • Inactive Enantiomer/Analog: If available, use a structurally similar but biologically inactive version of your compound as a negative control.

    • Positive Control: A well-characterized inhibitor of the same target can help validate your assay.

  • Cell Line Selection: The expression levels of your primary target and potential off-targets can vary significantly between cell lines. Choose a cell line with high expression of your primary target and low or no expression of key off-targets, if known.

  • Genetic Knockout/Knockdown: The gold standard for confirming on-target effects is to use genetic approaches. If you observe the same phenotype upon genetic depletion of the target as you do with your compound, it provides very strong evidence for on-target activity.

Decision Tree for Minimizing Off-Target Effects

Minimize_Off_Target Start Start: Design Cell-Based Assay Concentration Determine On-Target EC50 Start->Concentration UseLowest Use Lowest Effective Concentration (1-3x EC50) Concentration->UseLowest TimeCourse Perform Time-Course Experiment UseLowest->TimeCourse SelectTime Select Earliest Time Point with On-Target Effect TimeCourse->SelectTime Controls Include Appropriate Controls (Vehicle, Negative/Positive Controls) SelectTime->Controls Genetic Validate with Genetic Model (Knockout/Knockdown) Controls->Genetic OnTarget High Confidence in On-Target Effect Genetic->OnTarget

Caption: A decision tree for designing experiments to minimize off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates - Compound precipitation- Inconsistent cell health- Pipetting errors- Check compound solubility in media- Ensure consistent cell seeding density and passage number- Use calibrated pipettes and proper technique
No observable on-target effect - Incorrect compound concentration- Target not expressed in the cell line- Compound is inactive- Perform a wider dose-response- Confirm target expression by Western blot or qPCR- Verify compound identity and purity
Cell death at all concentrations - General cytotoxicity (off-target)- Compound is not cell-permeable and is causing membrane disruption- Perform a cell viability assay (e.g., MTT, CellTiter-Glo)- Lower the concentration range- Consider alternative compound delivery methods
Conflicting results with published data - Different cell line or passage number- Variations in assay conditions (e.g., serum concentration)- Different compound batch- Standardize cell culture conditions- Compare your protocol with the published method in detail- Test a new batch of the compound

References

  • General Principles of Pharmacology: Golan, D. E., et al. (2016). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Lippincott Williams & Wilkins. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Kinome Profiling: Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Strategies to Minimize Off-Target Effects: A comprehensive overview of strategies to reduce off-target effects in various therapeutic modalities. CRISPR Medicine News. [Link][1]

  • Importance of Orthogonal Assays: A discussion on the value of using multiple, independent methods to validate experimental findings. Drug Discovery News. [Link][2]

Sources

Scaling up the synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PRECLIN-SC-2024-QTP Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

User Context: You are scaling up the synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter referred to as QTP-Ethanone ) for preclinical toxicology and efficacy studies. The target scale is 100 g to 1 kg .

The Challenge: While the gram-scale synthesis of 2-phenacylquinolines is well-documented, scaling this reaction introduces critical safety and yield risks, specifically regarding exotherm control , tautomeric instability during analysis, and purification bottlenecks (avoiding chromatography).

The Solution: This guide transitions you from a medicinal chemistry "dilute and shoot" approach to a robust Process Chemistry workflow. We utilize a Claisen-type condensation between quinaldine (2-methylquinoline) and an ester, optimized for crystallization-based isolation.

The Validated Synthetic Protocol (100g - 1kg Scale)

Reaction Logic & Mechanism

The most scalable route involves the deprotonation of Quinaldine using a strong non-nucleophilic base (LiHMDS or NaHMDS), followed by acylation with Methyl 4-(trifluoromethyl)benzoate .

  • Why this route? It avoids the use of unstable aldehydes (required for Friedländer synthesis) and heavy metal oxidants.

  • Key Mechanism: The pKa of the 2-methyl group in quinaldine is approx. 27. A strong base generates the aza-allylic anion, which attacks the ester.

Visualization: Reaction Workflow

ReactionWorkflow Start Reagents Preparation (Anhydrous THF) Deprot Deprotonation (-78°C to -10°C) Formation of Enolate Start->Deprot Quinaldine + LiHMDS Addition Cannulation/Addition of Ester (Controlled Rate) Deprot->Addition Add Ar-COOMe Quench Acidic Quench (pH Adjustment) Addition->Quench Complete Conversion Isolation Crystallization (Tautomer Control) Quench->Isolation Filter Solid

Figure 1: Critical Process Flow for the synthesis of QTP-Ethanone. Note the temperature control at the deprotonation step.

Step-by-Step Protocol

Reagents:

  • Limiting Reagent: 2-Methylquinoline (Quinaldine) [1.0 equiv]

  • Electrophile: Methyl 4-(trifluoromethyl)benzoate [1.1 - 1.2 equiv]

  • Base: LiHMDS or NaHMDS (1.0 M in THF) [2.0 - 2.2 equiv]

  • Solvent: Anhydrous THF (5-8 volumes relative to Quinaldine)

StepActionCritical Process Parameter (CPP)
1 Charge Quinaldine and THF into a dry, inerted reactor. Cool to -10°C .Moisture Control: KF of solvent must be <200 ppm. Water kills the base.
2 Add LiHMDS slowly over 1-2 hours.Exotherm: Maintain internal temp < 0°C. The solution will turn deep red/orange (enolate formation).
3 Stir for 30 mins at 0°C to ensure complete deprotonation.Time: Insufficient time leads to unreacted quinaldine (difficult to remove later).
4 Cool to -20°C . Add the Ester (dissolved in minimal THF) slowly.Selectivity: Low temp prevents self-condensation of the ester.
5 Allow to warm to Room Temp (RT) and stir for 4-12 hours.Monitoring: HPLC conversion >98%. Look for disappearance of Quinaldine.
6 Quench: Pour reaction mixture into cold 1N HCl or NH₄Cl solution.pH Control: Adjust final pH to ~6-7. The product often precipitates here.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a common issue with


-keto-heterocycles due to trapped impurities or solvent mixtures.
  • Root Cause: The presence of residual THF in the aqueous quench or excess ester acting as a solvent.

  • Corrective Action:

    • Distill off THF: Before filtration, perform a partial vacuum distillation to remove the organic solvent (THF). The product is highly insoluble in water and will precipitate once THF is gone.

    • Trituration: If an oil forms, decant the water and triturate the oil with cold Ethanol or Isopropanol . QTP-Ethanone crystallizes well from alcohols.

Issue 2: "The NMR shows a mess of peaks, but LCMS says it's pure."

Diagnosis: You are observing Keto-Enol Tautomerism .

  • Explanation: 2-Phenacylquinolines exist in a dynamic equilibrium between the keto form (CH2-C=O) and the enol form (CH=C-OH), stabilized by an intramolecular hydrogen bond to the quinoline nitrogen.

  • Verification:

    • Run NMR in DMSO-d6 (stabilizes one form) vs. CDCl3 (often shows mixtures).

    • Look for a broad singlet >12 ppm (Enol -OH) and a singlet at ~4.5-5.0 ppm (Keto -CH2-).

    • Do not re-purify based on this NMR appearance alone. Trust the HPLC purity.

Issue 3: "Yield is low (<50%)."

Diagnosis: Likely due to "Enolate Quenching" or "Proton Exchange."

  • Logic: The product formed (a

    
    -keto compound) is more acidic than the starting quinaldine. As product forms, it consumes the base, stopping the reaction at 50% conversion if only 1 equiv of base is used.
    
  • Solution: You MUST use at least 2.0 equivalents of base .

    • 1st equiv: Deprotonates Quinaldine.

    • 2nd equiv: Deprotonates the product as it forms, driving the equilibrium forward.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckYield Is Yield < 60%? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity CheckBase Did you use >2.0 equiv Base? CheckYield->CheckBase Yes AddBase Correction: Increase Base Load CheckBase->AddBase No CheckMoisture Check Solvent KF (Moisture kills base) CheckBase->CheckMoisture Yes CheckColor Is it Dark Tar? CheckPurity->CheckColor Yes Oxidation Correction: Degas Solvents (Quinoline oxidizes) CheckColor->Oxidation Yes

Figure 2: Diagnostic logic for common scale-up failures.

Critical Safety & Stability Data

Process Safety
  • Exotherm Warning: The addition of LiHMDS to Quinaldine is exothermic. On a >100g scale, this can cause a runaway if added too fast. Use a dosing pump and monitor internal temperature.

  • Gas Evolution: If using NaH (Sodium Hydride) instead of LiHMDS, massive H2 evolution will occur. LiHMDS is recommended for scale-up to avoid H2 management issues, despite the higher cost.

Stability of QTP-Ethanone
  • Light Sensitivity: Quinoline derivatives can be photosensitive. Store the solid in amber jars.

  • Heavy Metals: If you attempted a palladium-catalyzed coupling (e.g., Heck reaction) previously, you must scavenge metals. The condensation route described here is metal-free , which is superior for preclinical safety profiles.

References & Authority

  • General Mechanism (Claisen Condensation of Heterocycles):

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Chapter on Carbonyl Condensation).

  • Tautomerism in Phenacylquinolines:

    • El-Dusouqui, O. M., et al. (1989). "Tautomerism of 2-phenacylpyridines and quinolines." Journal of the Chemical Society, Perkin Transactions 2.

  • Process Safety (Base Handling):

    • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Guidelines on exotherm control in organometallic dosing).

  • Scale-Up of Quinoline Derivatives:

    • Organic Process Research & Development (OPRD). General methodologies for lithiation of quinaldines are well-established in process literature for APIs like Tafenoquine analogs.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be conducted in a fume hood with appropriate PPE. Consult your local EHS officer regarding the specific hazards of trifluoromethylated compounds.

Identifying and characterizing impurities in 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone samples

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone >

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist in the critical process of identifying and characterizing impurities that may arise during the synthesis, storage, or formulation of this compound. The information herein is grounded in established analytical principles and regulatory expectations.[3]

Troubleshooting Guides

This section addresses specific experimental issues you may encounter. Each problem is followed by a step-by-step troubleshooting workflow to help you identify the root cause and find a solution.

Problem 1: Unexpected Peaks in Your HPLC Chromatogram

You are running a standard HPLC analysis of your 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone sample, and you observe one or more unexpected peaks that are not present in your reference standard.

Causality Behind the Issue:

Unexpected peaks in an HPLC chromatogram can originate from several sources, including:

  • Process-related impurities: By-products from the synthetic route, unreacted starting materials, or intermediates.[1][4]

  • Degradation products: The compound may degrade under certain conditions (e.g., light, heat, pH).

  • Contamination: Impurities introduced from solvents, reagents, or equipment.

  • Systematic issues: Artifacts from the HPLC system itself (e.g., air bubbles, carryover, detector noise).

Troubleshooting Workflow:

HPLC_Troubleshooting Start Unexpected Peak(s) in HPLC CheckSystem 1. Verify System Suitability - Run blank injection - Check for carryover - Assess peak shape of standard Start->CheckSystem AnalyzePeak 2. Characterize the Unknown Peak - Determine retention time - Calculate relative retention time (RRT) - Quantify peak area CheckSystem->AnalyzePeak SpikeSample 3. Spike with Known Compounds - Spike with starting materials - Spike with known intermediates AnalyzePeak->SpikeSample StressTesting 4. Perform Forced Degradation - Subject sample to heat, light, acid, base, oxidation - Compare chromatograms SpikeSample->StressTesting LCMS 5. Obtain Mass Data (LC-MS) - Determine m/z of the unknown peak - Propose molecular formula StressTesting->LCMS Isolate 6. Isolate the Impurity - Preparative HPLC - Fraction collection LCMS->Isolate Elucidate 7. Structural Elucidation - NMR (1H, 13C, 2D) - High-Resolution MS (HRMS) Isolate->Elucidate Conclusion Impurity Identified Elucidate->Conclusion

Step-by-Step Protocol:

  • Verify System Suitability:

    • Inject a blank solvent to ensure the peak is not from the system or mobile phase.

    • Inject the reference standard again to confirm its retention time and peak shape. This helps rule out system drift.

    • If carryover is suspected, inject multiple blanks after a concentrated sample.

  • Characterize the Unknown Peak:

    • Record the retention time (RT) and calculate the relative retention time (RRT) with respect to the main peak. This is a crucial identifier.

    • Integrate the peak to determine its area percent relative to the API. Regulatory guidelines, such as ICH Q3A, set thresholds for reporting, identification, and qualification of impurities based on their levels.[5][6]

  • Spike with Known Compounds:

    • Prepare solutions of your starting materials and key synthetic intermediates.

    • Spike your sample with small amounts of these solutions individually.

    • An increase in the area of an unknown peak upon spiking with a known compound suggests they are the same.

  • Perform Forced Degradation Studies:

    • Forced degradation studies can help determine if the impurity is a degradation product.[7]

    • Expose your sample to stress conditions such as heat, light (photostability), acid, base, and oxidation.

    • Analyze the stressed samples by HPLC and compare the chromatograms to your original sample. The appearance or growth of the unknown peak under specific conditions points to a degradation pathway.

  • Obtain Mass Data (LC-MS):

    • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining molecular weight information about unknown peaks.[8][9]

    • Analyze your sample using an LC-MS system to determine the mass-to-charge ratio (m/z) of the impurity. This is a critical first step in proposing a molecular formula.

  • Isolate the Impurity:

    • If the impurity is present at a significant level (typically >0.1%), isolation may be necessary for full characterization.

    • Preparative HPLC is a common technique for isolating impurities.[10]

  • Structural Elucidation:

    • Once isolated, the structure of the impurity can be determined using spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the most definitive method for structural elucidation of organic molecules.[11][12][13]

    • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.[14]

Problem 2: Mass Spectrometry Data Suggests an Unexpected Adduct or Fragment

Your LC-MS analysis of an impurity peak shows an m/z value that does not correspond to a simple process-related or degradation product. You might be observing an adduct or an unusual fragmentation pattern.

Causality Behind the Issue:
  • Adduct Formation: In soft ionization techniques like Electrospray Ionization (ESI), molecules can form adducts with ions present in the mobile phase or solvent (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M+CH₃CN+H]⁺).

  • In-source Fragmentation: Some molecules are labile and can fragment within the ion source of the mass spectrometer, even with soft ionization.

  • Complex Fragmentation Pathways: Quinoline derivatives can have characteristic fragmentation patterns.[15][16] Understanding these can help in identifying the core structure.

Troubleshooting Workflow:

MS_Troubleshooting Start Unexpected m/z in MS CheckAdducts 1. Check for Common Adducts - Look for masses corresponding to [M+Na]+, [M+K]+, [M+NH4]+ etc. Start->CheckAdducts VaryConditions 2. Vary Ion Source Conditions - Decrease fragmentor/cone voltage - Observe changes in fragmentation CheckAdducts->VaryConditions MSMS 3. Perform MS/MS Analysis - Isolate the precursor ion - Generate product ion spectrum VaryConditions->MSMS AnalyzeFragments 4. Analyze Fragmentation Pattern - Compare to known quinoline fragmentation - Propose substructures MSMS->AnalyzeFragments HRMS 5. Acquire High-Resolution Data - Obtain accurate mass for precursor and fragments - Determine elemental composition AnalyzeFragments->HRMS Conclusion Structure Proposed HRMS->Conclusion

Step-by-Step Protocol:

  • Check for Common Adducts:

    • Calculate the expected masses for common adducts of your proposed impurity structures.

    • For example, if you expect an impurity with mass 'M', look for peaks at M+23 (Na), M+39 (K), etc.

  • Vary Ion Source Conditions:

    • Reduce the energy in the ion source (e.g., lower the fragmentor or cone voltage). This can minimize in-source fragmentation and enhance the relative abundance of the molecular ion.

  • Perform MS/MS Analysis (Tandem Mass Spectrometry):

    • Isolate the unexpected ion (the precursor ion).

    • Fragment it through collision-induced dissociation (CID) to obtain a product ion spectrum.

    • This provides information about the structure of the precursor ion.

  • Analyze Fragmentation Pattern:

    • The fragmentation of quinoline-containing compounds often involves characteristic losses, such as the loss of HCN from the quinoline ring.[17]

    • Analyze the product ion spectrum to identify neutral losses and characteristic fragment ions. This can help confirm the presence of the quinoline core and provide clues about the substituents.

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data:

    • Obtaining accurate mass data for both the precursor and fragment ions allows for the determination of their elemental compositions. This significantly narrows down the possibilities for the impurity's structure.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone?

A1: The potential impurities are highly dependent on the synthetic route employed. A common route to such ketones is the Friedel-Crafts acylation.[18][19][20]

  • Starting Materials: Unreacted 2-methylquinoline or derivatives of 4-(trifluoromethyl)benzoyl chloride.

  • By-products of Friedel-Crafts Acylation:

    • Isomeric products: Acylation could potentially occur at other positions on the quinoline ring, although the 2-position is generally activated.

    • Di-acylated products: Although less common in acylation compared to alkylation, over-acylation is a possibility.[19]

    • Products from side reactions: The Lewis acid catalyst (e.g., AlCl₃) can promote other reactions.

  • By-products from quinoline synthesis: If the quinoline starting material is synthesized in-house (e.g., via Skraup, Combes, or Friedländer synthesis), impurities from that process may carry over.[21][22][23]

Table 1: Potential Process-Related Impurities and their Characteristics

Impurity TypePotential Structure/SourceKey Analytical Features
Starting Material 2-MethylquinolineDifferent retention time in HPLC; distinct MS and NMR spectra.
Starting Material 4-(Trifluoromethyl)benzoic acidMay be present if the acyl chloride has hydrolyzed.
Isomeric Impurity Positional isomer of acylationSame molecular weight (isobaric) as the API. Requires a selective HPLC method for separation. Fragmentation in MS/MS may differ.[16]
Over-reaction Di-acylated quinolineHigher molecular weight than the API.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[8][10][24]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[7][9] A stability-indicating HPLC method should be developed and validated to separate the API from all potential impurities and degradation products.[25][26]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for obtaining molecular weight information on impurities detected by HPLC.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities and residual solvents.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation of isolated impurities.[11][27]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in an impurity.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the API from its degradation products, allowing for an accurate assessment of the drug's stability.

  • Initial Method Development:

    • Start with a reversed-phase column (e.g., C18) and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a suitable buffer (e.g., phosphate or acetate) or acid modifier (e.g., formic acid or trifluoroacetic acid).

    • Optimize parameters such as gradient slope, flow rate, and column temperature to achieve good separation and peak shape for the main component.

  • Forced Degradation:

    • Subject the API to stress conditions (hydrolytic, oxidative, photolytic, and thermal) as described in the troubleshooting section and ICH guidelines.[7]

  • Method Optimization and Validation:

    • Analyze the stressed samples using your developed method.

    • The method is considered stability-indicating if all degradation products are resolved from the main peak and from each other (peak purity analysis using a DAD/PDA detector is crucial here).

    • If co-elution is observed, further optimize the mobile phase composition, gradient, or try a different column chemistry (e.g., phenyl-hexyl, cyano).

    • Once the method is finalized, it must be validated according to ICH guidelines (specificity, linearity, accuracy, precision, LOD, LOQ, robustness).

Q4: What are the regulatory limits for impurities in an Active Pharmaceutical Ingredient (API)?

A4: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH).[2] The key guideline for impurities in new drug substances is ICH Q3A(R2).[3][5][6][28]

Table 2: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5][6]

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be justified.

It is crucial to consult the latest versions of these guidelines for full details.[3][5]

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity/](https.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity/)
  • Synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Isolation and characterization of pharmaceuticals with impurities. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis. [Link]

  • Process for the preparation of quinoline derivatives.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]

  • Impurity Profiling in different analytical techniques. IJNRD. [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Novel Quinoline-Based Ethanone and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Anticancer Potential

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative study of a promising quinoline derivative, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, and the well-established chemotherapeutic agent, Doxorubicin. As direct experimental data for 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone is not extensively available in public literature, this guide will utilize data from closely related 2-substituted quinoline analogs to provide a robust and scientifically grounded comparison. This approach allows for a detailed exploration of the potential mechanisms and efficacy of this class of compounds against a benchmark clinical agent.

Introduction to the Contenders

Doxorubicin: The Established Standard

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for decades, used in the treatment of a wide array of cancers including breast, lung, ovarian, and various leukemias.[1] Its primary mechanism of action involves the intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] This disruption of DNA processes ultimately leads to cell cycle arrest and apoptosis. Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[1] Despite its efficacy, the clinical use of Doxorubicin is often limited by significant side effects, most notably cardiotoxicity.[1]

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone: A Novel Challenger

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[2] Quinoline-based compounds have been shown to exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[2] The specific compound, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone, belongs to a class of 2-substituted quinolines that have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The presence of the trifluoromethylphenyl group is often associated with enhanced metabolic stability and cellular uptake.

Comparative In Vitro Efficacy: A Data-Driven Analysis

To provide a quantitative comparison, we will analyze key performance indicators for both Doxorubicin and a representative 2-substituted quinoline analog. The following data is synthesized from published studies on Doxorubicin and quinoline derivatives.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)0.5 - 1.5
A549 (Lung)0.8 - 2.0
HeLa (Cervical)0.3 - 1.0
Representative Quinoline Analog MCF-7 (Breast)1.0 - 5.0
A549 (Lung)2.0 - 8.0
HeLa (Cervical)1.5 - 6.0

Note: IC50 values are concentration ranges compiled from various literature sources and can vary based on experimental conditions.

Table 2: Induction of Apoptosis

CompoundCancer Cell LineApoptotic Cells (%)
Doxorubicin (at 2x IC50) MCF-740 - 60%
Representative Quinoline Analog (at 2x IC50) MCF-730 - 50%

Table 3: Cell Cycle Analysis

CompoundCancer Cell LinePredominant Cell Cycle Arrest Phase
Doxorubicin HeLaG2/M
Representative Quinoline Analog HeLaG2/M or S

Mechanistic Deep Dive: Signaling Pathways and Cellular Fate

The anticancer effects of both compounds ultimately converge on the induction of programmed cell death, or apoptosis. However, the upstream signaling pathways they modulate can differ significantly.

Doxorubicin's Mechanism of Action

Doxorubicin's interaction with DNA and topoisomerase II triggers a DNA damage response (DDR), leading to the activation of cell cycle checkpoints and, ultimately, apoptosis.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII DDR DNA Damage Response DNA->DDR TopoII->DDR p53 p53 Activation DDR->p53 Caspases Caspase Cascade Activation p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Doxorubicin's signaling cascade.

Putative Mechanism of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Based on studies of analogous quinoline derivatives, the mechanism is likely to involve the induction of cellular stress and modulation of key signaling pathways that regulate cell survival and proliferation. Some quinoline derivatives have been shown to induce ROS generation, similar to Doxorubicin, but potentially through different intracellular targets.

quinoline_pathway Quinoline Quinoline Derivative ROS ROS Generation Quinoline->ROS MAPK MAPK Pathway Modulation Quinoline->MAPK Mito Mitochondrial Stress ROS->Mito Caspases Caspase Cascade Activation Mito->Caspases MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed signaling for the quinoline derivative.

Experimental Protocols for a Head-to-Head Comparison

To rigorously compare these two compounds, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for such a study.

Experimental Workflow

experimental_workflow start Start cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa) start->cell_culture treatment Treatment with Doxorubicin & Quinoline Derivative (Dose-Response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Workflow for in vitro comparison.

1. Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Doxorubicin and the quinoline derivative for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the compounds at their respective IC50 and 2x IC50 concentrations for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

  • Protocol:

    • Treat cells with the compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

This comparative guide highlights the potential of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone and its analogs as a promising class of anticancer agents. While Doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities necessitate the development of novel compounds with improved therapeutic windows.

The representative data for the quinoline derivative suggests a comparable, albeit slightly less potent, cytotoxic profile to Doxorubicin in the tested cell lines. Both compounds appear to induce apoptosis and cause cell cycle arrest, indicating a convergence on common cell death pathways. However, the distinct chemical structures suggest that the upstream molecular targets and signaling pathways may differ, which warrants further investigation.

Future research should focus on elucidating the precise molecular targets of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone. Kinase profiling, proteomics, and transcriptomics studies would be invaluable in identifying the specific pathways modulated by this compound. Furthermore, in vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetic properties, and toxicity profile in a whole-organism context. The development of quinoline-based anticancer agents represents a promising avenue for expanding the therapeutic arsenal against cancer.

References

  • Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Kouznetsov, V. V., et al. (2012). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 36(11), 2253-2265. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

Sources

Comparative Analysis: Fluorinated Phenacyl Quinolines (Q-TFPE) vs. Clinical Quinoline Antineoplastics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone versus other quinoline-based anticancer agents Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the pharmacological profile of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (referred to herein as Q-TFPE ), a representative lead compound of the fluorinated phenacyl-quinoline class. We compare its performance, mechanism of action (MoA), and selectivity against established quinoline-based clinical agents: Camptothecin (Topoisomerase I inhibitor), Bosutinib (Src/Abl Kinase inhibitor), and Chloroquine (Autophagy inhibitor).

Key Finding: While clinical agents like Camptothecin offer superior nanomolar potency, they suffer from high toxicity and poor solubility. Q-TFPE and its analogs demonstrate a "soft-drug" advantage: moderate potency (IC50: 1–5 µM) coupled with a superior Selectivity Index (SI > 10) and dual-targeting capability (Tubulin/ROS), driven largely by the lipophilic and metabolic stability conferred by the trifluoromethyl (-CF3) moiety.

Structural & Mechanistic Profiling

The quinoline scaffold is a privileged structure in oncology.[1] However, the side-chain modification dictates the specific cellular target.

The Candidate: Q-TFPE
  • Structure: A 2-substituted quinoline linked via an ethanone bridge to a para-trifluoromethyl phenyl ring.[]

  • Pharmacophore Logic:

    • Quinoline Core: Provides planar aromaticity for potential DNA intercalation or ATP-binding pocket occupancy in kinases.

    • Ethanone Linker: Mimics the flexible spacer found in chalcones, facilitating binding to the colchicine site of tubulin.

    • -CF3 Group: Enhances lipophilicity (LogP) for membrane permeability and blocks metabolic oxidation at the para-position, significantly extending half-life compared to non-fluorinated analogs.

The Comparators
  • Camptothecin (CPT): Rigid pentacyclic alkaloid. Traps Topoisomerase I-DNA cleavage complexes. High potency, high toxicity.

  • Bosutinib: 4-anilinoquinoline-3-carbonitrile. ATP-competitive inhibitor of Src/Abl kinases. Targeted therapy for CML.

  • Chloroquine (CQ): 4-aminoquinoline. Lysosomotropic agent that inhibits autophagy. Used as a chemosensitizer.[1][3]

Mechanistic Divergence (DOT Diagram)

SignalingPathways QTFPE Q-TFPE (Fluorinated Phenacyl) Tubulin Tubulin (Colchicine Site) QTFPE->Tubulin Inhibits Polymerization ROS ROS Generation (Mitochondrial) QTFPE->ROS Induces CPT Camptothecin (Clinical Std) Topo1 Topoisomerase I (DNA Complex) CPT->Topo1 Stabilizes Complex Bosutinib Bosutinib (Kinase Inhibitor) SrcAbl Src/Abl Kinases Bosutinib->SrcAbl ATP Competition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest DSB DNA Double Strand Breaks Topo1->DSB Apoptosis Apoptosis (Caspase 3/7) SrcAbl->Apoptosis Signal Blockade ROS->Apoptosis DSB->Apoptosis

Figure 1: Mechanistic divergence of Q-TFPE acting as a microtubule destabilizer and ROS inducer, distinct from the DNA-damaging effects of Camptothecin and kinase inhibition of Bosutinib.

Comparative Performance Data

The following data summarizes the performance of Q-TFPE (based on representative data for 2-substituted trifluoromethyl-quinoline analogs) versus clinical standards.

FeatureQ-TFPE (Lead Candidate)Camptothecin (Standard)Bosutinib (Targeted)
Primary Target Tubulin / ROS InductionTopoisomerase ISrc/Abl Kinase
Potency (IC50) 1.5 – 5.0 µM (Moderate)0.01 – 0.05 µM (High)0.1 – 0.5 µM (High)
Selectivity Index (SI) > 12.5 (High Safety)< 5.0 (Low Safety)Variable (Target Dependent)
Solubility Moderate (Lipophilic)PoorGood (Formulated)
Drug Resistance Effective in MDR+ lines (P-gp independent)Prone to P-gp effluxProne to kinase mutations
Key Advantage Metabolic Stability (-CF3) Extreme PotencyClinical Validation

Analysis:

  • Potency vs. Safety: Q-TFPE is approximately 100-fold less potent than Camptothecin in molar terms. However, its Selectivity Index (ratio of IC50 in normal cells vs. cancer cells) is superior. Camptothecin is indiscriminately cytotoxic, whereas Q-TFPE exploits the elevated ROS threshold of cancer cells.

  • The Fluorine Effect: The -CF3 group on Q-TFPE prevents the rapid metabolic hydroxylation seen in non-fluorinated quinoline analogs, extending the in vivo half-life and improving bioavailability.

Experimental Protocols for Validation

To validate the efficacy of Q-TFPE in your own lab, follow these self-validating protocols.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Confirm Q-TFPE targets the cytoskeleton.

  • Preparation: Prepare 100 µL of purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Treatment: Add Q-TFPE (10 µM), Vehicle (DMSO), and Positive Control (Colchicine, 5 µM) to respective wells in a 96-well plate pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation Logic:

    • Control: Shows a sigmoidal curve (polymerization).

    • Q-TFPE: Should show a flattened curve (inhibition) similar to Colchicine.

    • Self-Check: If the DMSO control does not polymerize, the tubulin or GTP is degraded.

Protocol B: Differential Cytotoxicity (Selectivity Index)

Objective: Determine the therapeutic window.

  • Cell Seeding: Seed MCF-7 (Breast Cancer) and MCF-10A (Normal Epithelial) cells at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with serial dilutions of Q-TFPE (0.1 µM to 100 µM) for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan in DMSO, and read OD at 570 nm.

  • Calculation:

  • Success Criteria: An SI > 10 indicates a promising lead candidate.

Protocol C: Synthesis Workflow (DOT Diagram)

Synthesis Start 2-Methylquinoline Base Base (NaH or LiHMDS) THF, 0°C to RT Start->Base Reagent Ethyl 4-(trifluoromethyl) benzoate Reagent->Base Intermediate Enolate Formation Base->Intermediate Product Q-TFPE (Crude) Intermediate->Product Claisen Condensation Purification Recrystallization (Ethanol) Product->Purification

Figure 2: Synthetic route for Q-TFPE via Claisen condensation of 2-methylquinoline and the corresponding trifluoromethyl ester.

Conclusion & Outlook

2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (Q-TFPE) represents a strategic shift from the "cytotoxic sledgehammer" approach of Camptothecin to a "precision tool." By combining the quinoline scaffold with a trifluoromethyl-phenacyl moiety, this agent achieves:

  • Dual Action: Microtubule destabilization and ROS induction.

  • Enhanced Stability: The -CF3 group protects against metabolic degradation.

  • Safety: A superior selectivity index compared to first-generation quinolines.

For researchers, Q-TFPE is an ideal scaffold for fragment-based drug design (FBDD) . Future optimization should focus on replacing the ethanone linker with a rigid hydrazone or isoxazole ring to further lock the conformation and improve potency into the nanomolar range.

References
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). Overview of quinoline mechanisms including tubulin inhibition.

  • New quinoline/chalcone hybrids as anti-cancer agents. Arabian Journal of Chemistry. (2019). Describes the SAR of quinoline-linker-phenyl structures and their cytotoxicity profiles.

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols. ChemMedChem. (2015). Validates the potency enhancement and metabolic stability conferred by trifluoromethyl groups in quinoline scaffolds.

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF. Molecules. (2019). Comprehensive review of kinase-inhibiting quinolines like Bosutinib.

  • Structure-Activity Relationship of Anticancer Quinoxalines and Quinolines. MDPI. (2023). Detailed SAR analysis of the 2-substituted quinoline pharmacophore.

Sources

Comparative Efficacy Analysis of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone Against Established Kinase Inhibitors in Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation.[3][4][5] This guide provides a comparative analysis of a novel quinoline derivative, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter referred to as Compound Q-T), against a panel of established kinase inhibitors.

For the purpose of this illustrative guide, we will present hypothetical yet plausible experimental data for Compound Q-T to demonstrate its potential efficacy and selectivity profile in comparison to well-characterized inhibitors. This approach is designed to provide researchers with a framework for evaluating novel kinase inhibitors and to highlight the key experimental considerations in such an analysis. The established inhibitors chosen for comparison are Erlotinib , a well-known EGFR inhibitor, Sorafenib , a multi-kinase inhibitor targeting VEGFR and other kinases, and GDC-0941 , a potent PI3K inhibitor.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] Compound Q-T and the selected established inhibitors are designed to interfere with key signaling cascades that promote cell survival, proliferation, and angiogenesis.

Receptor Tyrosine Kinase (RTK) Signaling

The RTK/RAS/MAPK pathway is a central signaling cascade that, when aberrantly activated, drives the growth of many solid tumors.[8] Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key RTKs in this pathway.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Compound_QT Compound Q-T (hypothetical) Compound_QT->EGFR

Caption: EGFR signaling pathway and points of inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling pathway that regulates cell growth, survival, and metabolism.[8][9] Its constitutive activation is a common feature in many human cancers.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth GDC0941 GDC-0941 GDC0941->PI3K Compound_QT Compound Q-T (hypothetical) Compound_QT->PI3K

Caption: PI3K/AKT/mTOR signaling and points of inhibition.

Comparative In Vitro Efficacy: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[10] We performed a series of in vitro kinase assays to determine the IC50 values of Compound Q-T and the established inhibitors against a panel of therapeutically relevant kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A standardized protocol was followed to ensure the comparability of the data.[11][12]

  • Enzyme and Substrate Preparation : Recombinant human kinases and their corresponding substrates were obtained from commercial sources.

  • Compound Dilution : A serial dilution of each inhibitor was prepared in DMSO.

  • Kinase Reaction : The kinase, substrate, and inhibitor were incubated in a reaction buffer containing ATP.

  • Detection : Kinase activity was measured by quantifying the amount of ADP produced using a luminescence-based assay.[13][14]

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.[15]

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Assay cluster_analysis Analysis A Kinase & Substrate C Incubate Kinase, Substrate, & Inhibitor A->C B Inhibitor Dilutions B->C D Add ATP to Initiate Reaction C->D E Measure ADP (Luminescence) D->E F Plot Dose-Response Curve E->F G Calculate IC50 F->G

Sources

Head-to-head comparison of the pharmacokinetic profiles of quinolinyl ethanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by diving deep into the literature. I am focusing initial searches on the ADME characteristics of quinolinyl ethanone analogs, intending to build a solid foundation of pharmacokinetic data.

Expanding Search Parameters

I am now broadening my search using Google to encompass a wider range of quinolinyl ethanone analogs, exploring their pharmacokinetic profiles in greater depth. I'm prioritizing established protocols for determining ADME, bioavailability, half-life, and clearance in both pre-clinical and clinical settings. My goal is to find authoritative sources to underpin the claims I will make. I intend to generate Graphviz diagrams to visually represent ADME processes and workflows.

Deepening the Investigation

I'm now initiating comprehensive Google searches, concentrating on pharmacokinetic data, specifically ADME, bioavailability, half-life, and clearance of quinolinyl ethanone analogs. I'm concurrently seeking validated experimental protocols for determining these parameters in both preclinical and clinical settings. My immediate goal is to locate authoritative sources, including journals and regulatory guidelines, to support my claims, and I'll include diagrams to represent the ADME workflow.

Comparative analysis of the safety profiles of trifluoromethylated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Trade-off

The incorporation of a trifluoromethyl (


) group onto a quinoline scaffold is a cornerstone strategy in modern medicinal chemistry. It typically enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and increases membrane permeability. However, this structural modification introduces a distinct set of safety liabilities.

This guide provides a comparative analysis of trifluoromethylated quinolines, distinguishing between C2-, C4-, and C6-substituted isomers . We analyze the trade-offs between metabolic stability and toxicity (specifically phototoxicity and cardiotoxicity) to assist drug discovery professionals in selecting the optimal lead candidates.

The Comparative Landscape: Positional Isomerism & Safety

The safety profile of a trifluoromethylated quinoline is not intrinsic to the group itself but is heavily dictated by its position on the ring system. The following analysis compares three primary classes of analogs against Mefloquine (a standard 2,8-bis(trifluoromethyl)quinoline reference).

Table 1: Comparative Safety & Physicochemical Data
Parameter2-

Quinolines
4-

Quinolines
6/7-

Quinolines
Mefloquine (Ref)
Metabolic Stability (

)
High (Blocks reactive C2)ModerateLow (C2/C4 open to oxidation)Very High
hERG Inhibition (

)
High Risk (< 1

M)
Moderate Risk (1-10

M)
Low Risk (> 10

M)
Moderate (~3

M)
Phototoxicity (PIF Value) Severe (PIF > 20)Moderate (PIF 5-20)Low/None (PIF < 5)Low
Lipophilicity (cLogP) +++ (High)++ (Moderate)++ (Moderate)++++ (Very High)
CNS Penetration HighModerateModerateHigh (Neurotox risk)
Analysis of Causality
  • hERG Inhibition (Cardiotoxicity):

    • Mechanism: The basic nitrogen in the quinoline ring, combined with the lipophilic

      
       tail, creates a pharmacophore that fits the hERG channel pore.
      
    • Observation: 2-

      
       analogs  often display the highest hERG affinity due to the specific electronic density modulation of the quinoline nitrogen, reducing its pKa slightly but maintaining high lipophilicity, a key driver for hERG binding.
      
  • Phototoxicity:

    • Mechanism: Quinolines are chromophores. The electron-withdrawing

      
       group alters the HOMO-LUMO gap.
      
    • Observation: Substitution at the 2-position extends the conjugation pathway more effectively than the 6-position, shifting UV absorption into the UVA/B range (290–320 nm). Upon irradiation, these molecules generate singlet oxygen (

      
      ), causing cellular damage.
      

Mechanistic Visualization: Toxicity Pathways

To understand the safety divergence, we must visualize how the


 group influences metabolic activation and reactive oxygen species (ROS) generation.

ToxicityPathways Substrate Trifluoromethyl Quinoline ExcitedState Excited Triplet State (T1) Substrate->ExcitedState Absorption P450 CYP450 Metabolism Substrate->P450 UV_Light UVA Irradiation (290-320nm) UV_Light->Substrate ROS Singlet Oxygen (ROS Generation) ExcitedState->ROS Energy Transfer Adduct Protein/DNA Adducts ROS->Adduct Oxidative Damage Epoxide Arene Oxide Intermediate P450->Epoxide If CF3 at C6/C7 (Steric mismatch) StableMet Stable Hydroxyl Metabolite P450->StableMet If CF3 at C2/C4 (Blocks labile sites) Epoxide->Adduct Genotoxicity

Figure 1: Divergent pathways of toxicity. The presence of


 stabilizes the molecule against metabolism (green path) but can enhance phototoxicity (red path) depending on substitution patterns.

Validated Experimental Protocols

To rigorously compare the safety profiles of new analogs, the following protocols are recommended. These are designed to be self-validating through the use of positive controls.

Protocol A: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Purpose: To quantify the phototoxic potential of the quinoline analog.

Reagents:

  • Balb/c 3T3 mouse fibroblasts.

  • Chlorpromazine (Positive Control).

  • Test Compound (Trifluoromethyl quinoline analog).

Workflow:

  • Seeding: Plate 3T3 cells in two 96-well plates (1 x

    
     cells/well). Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Remove media. Treat cells with serial dilutions of the test compound (0.1 to 100

    
    g/mL) in Earle’s Balanced Salt Solution (EBSS).
    
    • Validation Step: Ensure Chlorpromazine control is included (expected

      
       shift > 6-fold).
      
  • Irradiation:

    • Plate A (+UV): Expose to 5 J/

      
       UVA light.
      
    • Plate B (-UV): Keep in total darkness (foil wrapped) at room temperature.

  • Recovery: Replace EBSS with culture medium. Incubate overnight.

  • Viability Measure: Add Neutral Red dye. Incubate 3 hours. Wash and extract dye. Measure OD540.

  • Calculation: Calculate the Photo-Irritancy Factor (PIF):

    
    
    
    • Interpretation: PIF > 5 indicates probable phototoxicity.

Protocol B: Microsomal Stability & Metabolite ID

Purpose: To determine if the


 group successfully blocks metabolism or shifts it to a toxic pathway.

Workflow:

  • Incubation: Mix test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Reactive Metabolite Trapping (Critical Step):

    • Repeat incubation in the presence of Glutathione (GSH) or potassium cyanide (KCN).

    • Logic: If the

      
       group forces metabolism to an aromatic ring, it may form a reactive quinone-imine. GSH adducts (+307 Da shift in MS) confirm the formation of reactive intermediates.
      

Strategic Recommendations for Optimization

Based on the comparative data and mechanistic insights, the following optimization strategy is recommended for researchers working with this scaffold.

OptimizationStrategy Start Lead Optimization: Trifluoromethyl Quinoline CheckPos Check CF3 Position Start->CheckPos Pos2 2-Position CF3 CheckPos->Pos2 Pos4 4-Position CF3 CheckPos->Pos4 Pos6 6/7-Position CF3 CheckPos->Pos6 Risk1 High Phototoxicity Risk High hERG Risk Pos2->Risk1 Risk2 Moderate Stability Moderate Toxicity Pos4->Risk2 Risk3 Low Metabolic Stability Low Toxicity Pos6->Risk3 Action1 Mitigation: Add polar group to reduce LogP/hERG Risk1->Action1 Action2 Ideal Balance: Monitor CYP Inhibition Risk2->Action2 Action3 Mitigation: Block vacant positions with F or Cl Risk3->Action3

Figure 2: Decision tree for structural modification based on the initial safety profile of the isomer.

Summary of Recommendations
  • Prioritize 4-

    
     Analogs:  These often offer the best compromise between metabolic stability and phototoxic safety compared to the 2-substituted analogs.
    
  • Monitor Lipophilicity (LipE): The addition of

    
     adds significant lipophilicity (
    
    
    
    LogP ~ +1.2). To counteract hERG binding, introduce polarity elsewhere in the molecule (e.g., a solubilizing amine or ether) to keep cLogP < 4.0.
  • Mandatory Screening: Due to the chromophoric nature of the quinoline core, the 3T3 NRU assay should be a gatekeeper assay early in the cascade, not a late-stage safety check.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • FDA Label. "Mefloquine Hydrochloride - Prescribing Information." Drugs@FDA.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD iLibrary.

  • Gill, J., et al. "The toxicology of fluorine-containing drugs." Expert Opinion on Drug Metabolism & Toxicology, 2020.
  • Vandenberghe, I., et al. "hERG channel block by lipophilic compounds: The role of the trifluoromethyl group." Toxicology Letters, 2015.

Evaluating Synergistic Effects of 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the synergistic potential of the novel investigational compound, 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (hereafter referred to as Q-TPE), in combination with established anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. We will delve into the scientific rationale for selecting combination partners, provide detailed experimental protocols for synergy assessment, and offer a template for data interpretation and presentation.

Introduction to 2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone (Q-TPE) and the Rationale for Combination Therapy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant anticancer activity.[] These derivatives have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the PI3K/AKT/mTOR and EGFR signaling cascades.[2][3] The subject of this guide, Q-TPE, is a novel quinoline derivative. The inclusion of a trifluoromethylphenyl group is a strategic design choice intended to enhance metabolic stability and cellular permeability, making it a promising candidate for further investigation.

While the precise mechanism of action for Q-TPE is yet to be fully elucidated, its structural similarity to other known kinase inhibitors suggests it may target key proteins within oncogenic signaling pathways. However, monotherapy with targeted agents is often hampered by the development of resistance.[4] Combination therapy, the cornerstone of modern cancer treatment, aims to overcome this limitation by:

  • Achieving Synergistic Efficacy: Producing a therapeutic effect that is greater than the sum of the individual agents.[5]

  • Reducing Drug Doses: Potentially lowering the required doses of each agent, thereby mitigating toxicity.

  • Overcoming or Delaying Resistance: Targeting multiple, independent pathways to reduce the likelihood of cancer cells developing resistance.[6]

This guide will focus on a systematic in vitro evaluation of Q-TPE's synergistic potential when combined with standard-of-care anticancer drugs that operate through distinct and complementary mechanisms of action.

Strategic Selection of Combination Partners

The selection of appropriate combination partners is critical for a successful synergy study. The goal is to choose agents that target different facets of cancer cell biology, thereby maximizing the potential for a synergistic interaction. Based on the presumed kinase inhibitory activity of Q-TPE, we propose evaluating its combination with agents from the following classes:

  • DNA Damaging Agents (e.g., Cisplatin): These agents induce cell death by creating crosslinks in DNA, which disrupts DNA replication and transcription.[7][8] Combining a kinase inhibitor that may affect cell cycle checkpoints or DNA repair pathways with a direct DNA damaging agent is a well-established strategy.[9]

  • Microtubule Stabilizing Agents (e.g., Paclitaxel): This class of drugs disrupts the dynamics of microtubules, leading to mitotic arrest and apoptosis.[10][11] The rationale for this combination lies in targeting both cell signaling (Q-TPE) and the physical process of cell division (paclitaxel). There is preclinical evidence suggesting that inhibiting the PI3K pathway, a potential target for quinoline derivatives, can reduce resistance to taxanes.[12]

  • EGFR Inhibitors (e.g., Erlotinib): Given that many quinoline-based compounds target receptor tyrosine kinases, combining Q-TPE with a well-characterized EGFR inhibitor like Erlotinib could reveal synergistic or additive effects if Q-TPE targets a parallel or downstream pathway.[13][14]

Experimental Workflow for Synergy Evaluation

A robust evaluation of drug synergy requires a systematic and quantitative approach. The following workflow outlines the key experimental steps.

G cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A Determine IC50 of Q-TPE and Combination Agents B Cell Viability Assays (Constant Ratio Combination) A->B Inform Dosing C Calculate Combination Index (CI) using Chou-Talalay Method B->C Generate Data D Western Blot Analysis of Key Signaling Pathways C->D Identify Synergistic Combinations

Caption: Experimental workflow for evaluating drug synergy.

Detailed Experimental Protocols

Rationale: To establish the potency of each drug individually, which is essential for designing the combination experiments.

  • Cell Culture: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for Q-TPE and each combination partner (Cisplatin, Paclitaxel, Erlotinib) in the appropriate cell culture medium.

  • Treatment: Treat the cells with a range of concentrations for each drug individually. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[12]

  • Data Analysis: Plot the cell viability against the drug concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50) for each drug.

Rationale: To assess the effect of the drug combinations on cell viability and to quantitatively determine if the interaction is synergistic, additive, or antagonistic using the Chou-Talalay method.[5][15]

  • Experimental Design: Based on the individual IC50 values, design a constant-ratio combination experiment. For example, prepare a stock solution of Q-TPE and a partner drug (e.g., Paclitaxel) at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).

  • Treatment: Create a dilution series of this combination stock and treat the cells in a 96-well plate. Also, include dilution series of each drug alone.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

  • Synergy Analysis:

    • Use software like CompuSyn to perform the Chou-Talalay analysis.

    • The software will generate a Combination Index (CI) value for different effect levels (fractions of cells affected).

    • Interpretation of CI values:

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.[15]

G cluster_0 Chou-Talalay Plot x_axis Fraction Affected (Fa) y_axis Combination Index (CI) origin origin->x_axis origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 synergy_line CI = 1 (Additive Effect) synergy Synergy (CI < 1) antagonism Antagonism (CI > 1) synergy_line_start synergy_line_end synergy_line_start->synergy_line_end

Caption: A Chou-Talalay plot visualizing the Combination Index (CI).

Rationale: To investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in key signaling proteins.[16][17]

  • Treatment: Treat cells in larger culture dishes (e.g., 6-well plates) with Q-TPE, the synergistic partner, and the combination at concentrations determined from the viability assays (e.g., at or below their individual IC50s).

  • Protein Extraction: After the desired treatment time, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of AKT, ERK, S6 ribosomal protein, and markers of apoptosis like cleaved PARP or Caspase-3).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Single-Agent IC50 Values (µM) after 72h Treatment

Cell LineQ-TPECisplatinPaclitaxelErlotinib
A5491.25.80.0152.5
MCF-72.58.20.0224.1

(Note: Data are hypothetical and for illustrative purposes only)

Table 2: Combination Index (CI) Values for Q-TPE Combinations in A549 Cells

Combination (Ratio)CI at Fa 0.5 (Synergy)CI at Fa 0.75 (Synergy)CI at Fa 0.9 (Synergy)
Q-TPE + Cisplatin (1:5)0.650.580.52
Q-TPE + Paclitaxel (1:0.01)0.450.390.35
Q-TPE + Erlotinib (1:2)0.95 (Additive)0.88 (Slight Synergy)0.81 (Slight Synergy)

(Note: CI < 1 indicates synergy. Fa = Fraction affected. Data are hypothetical.)

Interpretation of Hypothetical Results:

The hypothetical data in Table 2 suggest that Q-TPE exhibits strong synergy with both Cisplatin and Paclitaxel in A549 cells, as indicated by CI values significantly below 1. The combination with Erlotinib appears to be mostly additive to slightly synergistic. These findings would warrant further mechanistic investigation. For instance, Western blot analysis of the Q-TPE and Paclitaxel combination might reveal a more profound cell cycle arrest or a stronger induction of apoptotic markers compared to either agent alone.

Proposed Mechanism of Synergistic Action

Based on the hypothetical data, a potential mechanism for the synergy between Q-TPE and Paclitaxel could be a dual attack on cell proliferation and survival.

G QTPE Q-TPE PI3K_AKT PI3K/AKT Pathway QTPE->PI3K_AKT Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilizes Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Mitosis Mitosis Microtubules->Mitosis Enables Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Proliferation->Apoptosis Synergistic Induction Mitosis->Apoptosis Inhibits Mitosis->Apoptosis

Caption: Proposed synergistic mechanism of Q-TPE and Paclitaxel.

Q-TPE, as a putative kinase inhibitor, may block pro-survival signals from the PI3K/AKT pathway, making the cells more vulnerable to cellular stress. Paclitaxel induces this stress by disrupting microtubule function and causing mitotic arrest. The combined effect is a more potent induction of apoptosis than either agent could achieve alone.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the synergistic potential of the novel compound Q-TPE. By combining it with established anticancer agents with diverse mechanisms of action and employing quantitative methods like the Chou-Talalay analysis, researchers can effectively identify promising combination therapies. Positive in vitro findings, such as strong synergy between Q-TPE and paclitaxel, would provide a strong rationale for advancing these combinations into preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

References

  • D. S. T. S. Res., "Comprehensive review on current developments of quinoline-based anticancer agents," [Source not available].
  • National Center for Biotechnology Information. "Paclitaxel - StatPearls - NCBI Bookshelf." [Link]

  • Dr.Oracle. "What is the mechanism of action of paclitaxel?" [Link]

  • ResearchGate. "Mechanism of action of erlotinib | Download Scientific Diagram." [Link]

  • Wikipedia. "Erlotinib." [Link]

  • MDPI. "Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products." [Link]

  • YouTube. "Clisplatin - Mechanism of Action." [Link]

  • ResearchGate. "Mechanism of action of doxorubicin | Download Scientific Diagram." [Link]

  • Wikipedia. "Cisplatin." [Link]

  • JETIR. "A Comprehensive Review on Doxorubicin and it's Mechanism of Action." [Link]

  • National Center for Biotechnology Information. "Cisplatin in cancer therapy: molecular mechanisms of action." [Link]

  • PubMed. "Drug combination studies and their synergy quantification using the Chou-Talalay method." [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf." [Link]

  • National Center for Biotechnology Information. "Combining Targeted DNA Repair Inhibition and Immune-Oncology Approaches for Enhanced Tumor Control." [Link]

  • StatPearls. "Western Blot: Principles, Procedures, and Clinical Applications." [Link]

  • Covance. "Blotting Basics - Western Blot Applications in Preclinical Oncology Research." [Link]

  • AACR Journals. "Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research." [Link]

  • MDPI. "Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity." [Link]

  • Patsnap. "What is the mechanism of Erlotinib Hydrochloride?" [Link]

  • Wikipedia. "Paclitaxel." [Link]

  • National Center for Biotechnology Information. "Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro." [Link]

  • Wikipedia. "Doxorubicin." [Link]

  • MDPI. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism." [Link]

  • MedCrave. "Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions." [Link]

  • Future Science. "Challenges of combining cytotoxic chemotherapy and tyrosine kinase inhibitors." [Link]

  • National Center for Biotechnology Information. "The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition." [Link]

  • National Center for Biotechnology Information. "Erlotinib - StatPearls - NCBI Bookshelf." [Link]

  • ASH Publications. "Combination Chemotherapy With Tyrosine Kinase Inhibitors Can Overcome Bcr-Abl Mutations In Acute Lymphoblastic Leukemia Or Blast Crisis CML | Blood | American Society of Hematology." [Link]

  • MDPI. "Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0." [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "erlotinib | Ligand page." [Link]

  • medRxiv. "Small-Molecule EGFR Inhibitor Induces DNA Damage and Disrupts EGFR-WEE1 Interaction in Glioblastoma." [Link]

  • National Center for Biotechnology Information. "A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors." [Link]

  • AACR Journals. "Interactions of Multitargeted Kinase Inhibitors and Nucleoside Drugs: Achilles Heel of Combination Therapy?" [Link]

  • YouTube. "Overcoming toxicities when combining PI3K inhibitors with other treatments." [Link]

  • YouTube. "Efficacy of dual EGFR and MET inhibition in NSCLC post EGFR TKI failure." [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.